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  • Product: 4-Chloro-2-methyl-5-nitro-1H-imidazole
  • CAS: 63662-67-9

Core Science & Biosynthesis

Foundational

4-Chloro-2-methyl-5-nitro-1H-imidazole CAS number 63662-67-9

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS 63662-67-9). This document is structured for researchers in medicinal chemistry and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS 63662-67-9). This document is structured for researchers in medicinal chemistry and process development.

CAS Number: 63662-67-9 Synonyms: 5-Chloro-2-methyl-4-nitroimidazole; 2-Methyl-4-chloro-5-nitroimidazole[1]

Executive Summary

4-Chloro-2-methyl-5-nitro-1H-imidazole is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of nitroimidazole-based antibiotics (e.g., dimetridazole analogs) and hypoxic cell radiosensitizers.[1] Its core value lies in the orthogonality of its reactivity : the C4-chlorine atom serves as a leaving group for Nucleophilic Aromatic Substitution (


), while the imidazole nitrogen (N1) remains available for alkylation to tune lipophilicity. This dual-reactivity profile makes it a critical building block for "Next-Generation" nitroimidazoles designed to overcome resistance mechanisms in H. pylori and protozoan parasites.[1]

Chemical Identity & Properties

Structural Tautomerism

In the absence of N-substitution, the compound exists as a tautomeric mixture. The position of the hydrogen atom on the imidazole nitrogen determines whether the nitro group is at position 4 or 5.

  • Tautomer A: 4-Chloro-2-methyl-5-nitro-1H-imidazole (Major form in polar solvents due to H-bonding).[1]

  • Tautomer B: 5-Chloro-2-methyl-4-nitro-1H-imidazole.[1]

For synthetic purposes, the compound is treated as the 4-chloro-5-nitro isomer, as the nitro group at C5 activates the C4-chlorine for substitution.[1]

Physicochemical Properties
PropertyValue / DescriptionSource/Note
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClN

O

Stoichiometry
Molecular Weight 161.55 g/mol Calculated
Appearance Pale yellow to brown crystalline solidObserved in analogs
Melting Point 134–140 °C (Predicted/Analog range)Note: Pure crystalline forms of nitroimidazoles typically melt in this range; specific polymorphs vary.[1]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, MeOHLipophilic core
pKa (Predicted) ~2.5 (protonated N3), ~9.0 (deprotonated N1)Acidic NH due to electron-withdrawing NO

Synthesis & Manufacturing

The synthesis of CAS 63662-67-9 generally follows a stepwise functionalization of the imidazole ring. Direct chlorination of 2-methyl-5-nitroimidazole is difficult due to ring deactivation.[1] The preferred industrial route involves chlorination prior to nitration .

Primary Synthetic Route[1]
  • Precursor: 2-Methylimidazole.[1]

  • Step 1 (Chlorination): Electrophilic chlorination using

    
    -chlorosuccinimide (NCS) or sulfuryl chloride (
    
    
    
    ) to yield 4-chloro-2-methylimidazole .[1]
  • Step 2 (Nitration): Treatment with mixed acid (

    
    ) introduces the nitro group. The chlorine atom directs the incoming nitro group to the adjacent carbon (C5), forming 4-chloro-2-methyl-5-nitroimidazole .[1]
    
Synthesis Workflow Diagram

The following diagram illustrates the chemical pathway and the critical logic behind the regioselectivity.

SynthesisPath Start 2-Methylimidazole (Starting Material) Inter 4-Chloro-2-methylimidazole (Intermediate) Start->Inter Step 1 Product 4-Chloro-2-methyl-5-nitroimidazole (CAS 63662-67-9) Inter->Product Step 2 Reagent1 NCS or SO2Cl2 (Electrophilic Chlorination) Reagent2 HNO3 / H2SO4 (Nitration)

Figure 1: Stepwise synthesis of 4-chloro-2-methyl-5-nitroimidazole via chlorination-nitration sequence.

Reactivity & Functionalization

The primary utility of CAS 63662-67-9 in drug discovery is its ability to undergo Nucleophilic Aromatic Substitution (


) .[1] The nitro group at C5 is strongly electron-withdrawing, activating the C4-chlorine toward displacement by nucleophiles.[1]
Key Reaction Classes[1]
  • 
     with Thiols:  Reaction with mercaptans (e.g., mercaptopurine) yields thioether derivatives. This is analogous to the synthesis of Azathioprine (which uses the 1-methyl analog).
    
  • 
     with Amines:  Reaction with primary or secondary amines yields 4-amino-5-nitroimidazoles, a class of compounds investigated for antitubercular activity.[1]
    
  • N-Alkylation: Treatment with alkyl halides (R-X) and base (

    
    ) functionalizes the N1 position.
    
    • Regioselectivity:[1][2][3] Alkylation usually favors the N1 position (distal to the nitro group) to minimize steric hindrance, but mixtures of N1 and N3 isomers are common and must be separated by chromatography.

Reactivity Logic Map

Reactivity Core 4-Chloro-2-methyl-5-nitroimidazole (Core Scaffold) Path1 S_NAr with Thiols (R-SH) Core->Path1 Activation by 5-NO2 Path2 S_NAr with Amines (R-NH2) Core->Path2 Displacement of Cl Path3 N-Alkylation (R-X, Base) Core->Path3 Deprotonation of NH Prod1 Thioether Derivatives (e.g., Azathioprine analogs) Path1->Prod1 Prod2 4-Amino-5-nitroimidazoles (Antitubercular candidates) Path2->Prod2 Prod3 N1-Alkyl-4-chloro-5-nitroimidazoles (Lipophilic Prodrugs) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and amine groups.

Therapeutic Applications

While CAS 63662-67-9 is rarely a final drug product, it is a vital intermediate for:

  • Hypoxic Radiosensitizers: Nitroimidazoles mimic oxygen in hypoxic tumor cells, fixing radiation-induced DNA damage.[1] The 2-methyl and 4-chloro substitutions tune the electron affinity (

    
    ), optimizing the sensitization efficiency vs. toxicity profile.
    
  • Antiprotozoal Agents: Derivatives are screened against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The mechanism involves reduction of the nitro group to toxic radical species (nitro-radical anions) that damage parasite DNA.

  • Antimicrobial Research: Recent studies (e.g., Łażewski et al.) utilize this scaffold to create hybrid molecules (e.g., with naphthalimides) to combat multidrug-resistant bacteria.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2). Note: All nitroimidazoles should be treated as potential mutagens due to their DNA-intercalating mechanism of action.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95/P2) if handling powder.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).

References

  • Synthesis and Biological Evaluation of Nitroimidazoles: Łażewski, D., et al. (2016). Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole. Polish Society of Medicinal Chemistry.

  • Nucleophilic Substitution Mechanisms: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.

  • Nitroimidazole Drug Design: Mital, A. (2009). Synthetic Approaches to Nitroimidazole-Based Drugs. Current Medicinal Chemistry.

  • Azathioprine Analog Synthesis: Elion, G. B., et al. (1961). The Synthesis of 1-Methyl-4-nitro-5-chloroimidazole. Journal of Organic Chemistry.

  • General Safety Data: Fisher Scientific. (2021).[4][5] Safety Data Sheet: Nitroimidazole Derivatives.

Sources

Exploratory

Technical Guide: 5-Chloro-2-methyl-4-nitroimidazole Tautomerism Mechanism

This is an in-depth technical guide on the tautomerism mechanism of 5-Chloro-2-methyl-4-nitroimidazole (CMNI), designed for researchers and drug development scientists. Core Directive & Scope Objective: To elucidate the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the tautomerism mechanism of 5-Chloro-2-methyl-4-nitroimidazole (CMNI), designed for researchers and drug development scientists.

Core Directive & Scope

Objective: To elucidate the tautomeric equilibrium of 5-Chloro-2-methyl-4-nitroimidazole (CMNI), quantify the electronic and steric determinants driving this mechanism, and provide actionable protocols for its characterization and regioselective manipulation.

Significance: CMNI is a critical scaffold in the synthesis of nitroimidazole antibiotics (e.g., Ornidazole analogs) and radiosensitizers. The annular tautomerism of the imidazole ring (1H vs. 3H) dictates the nucleophilic site during N-alkylation. Misunderstanding this equilibrium leads to regioisomeric mixtures, requiring difficult purification and reducing yield. This guide establishes the "4-nitro vs. 5-nitro" preference specifically modified by the 5-chloro substituent.

Mechanistic Analysis: The Tautomeric Equilibrium

The Equilibrium Landscape

In solution and the solid state, CMNI exists in dynamic equilibrium between two annular tautomers. While often designated generically as "4(5)-nitroimidazole," the asymmetry introduced by the 5-chloro and 2-methyl groups creates distinct thermodynamic profiles for each tautomer.

  • Tautomer A (4-Nitro form): 5-Chloro-2-methyl-4-nitro-1H-imidazole.

    • Proton Location: N1 (Adjacent to C5-Cl and C2-Me).

    • Lone Pair: N3 (Adjacent to C4-NO

      
       and C2-Me).
      
  • Tautomer B (5-Nitro form): 4-Chloro-2-methyl-5-nitro-1H-imidazole.

    • Proton Location: N1 (Adjacent to C5-NO

      
       and C2-Me).
      
    • Lone Pair: N3 (Adjacent to C4-Cl and C2-Me).

Note: IUPAC numbering shifts with the proton. For clarity, we define positions relative to the fixed carbon skeleton: C2-Methyl, C4-Nitro, C5-Chloro.

Electronic and Steric Determinants

The equilibrium constant (


) is governed by the competition between electronic stabilization of the lone pair and steric repulsion of the proton.
FactorEffect on Tautomer A (4-Nitro)Effect on Tautomer B (5-Nitro)Net Preference
Electronic (Inductive) The N3 lone pair is adjacent to the strong EWG (-NO

). This stabilizes the lone pair via inductive withdrawal, reducing basicity.
The N3 lone pair is adjacent to -Cl. Cl is a weaker EWG than NO

. Less stabilization of the lone pair.
Favors A (Lone pair better stabilized by adjacent NO

).
Steric (Proton) Proton at N1 is flanked by -Cl and -Me. Steric clash is moderate (Van der Waals radius Cl ≈ 1.75 Å).Proton at N1 is flanked by -NO

and -Me. Steric clash is high (NO

is bulky and rotates out of plane).
Favors A (Proton avoids the bulky NO

group).
Dipole Moment Lower dipole moment (usually).Higher dipole moment.Favors A in non-polar solvents; B may increase in highly polar media.

Conclusion: The 4-nitro tautomer (Tautomer A) is the thermodynamically dominant species in the solid state and most organic solvents. The proton prefers the nitrogen adjacent to the smaller substituent (Cl) to minimize steric strain, while the lone pair resides on the nitrogen adjacent to the strongest electron-withdrawing group (NO


) to maximize electronic stabilization.
Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway and the steric environment.

Tautomerism cluster_factors Driving Forces TautA Tautomer A (Major) (4-Nitro Form) H on N(adj to Cl) TS Transition State [Proton Transfer] TautA->TS -H+ / +H+ TS->TautA Favored TautB Tautomer B (Minor) (5-Nitro Form) H on N(adj to NO2) TS->TautB Fast TautB->TS Fast F1 1. Steric: H avoids bulky NO2 F2 2. Electronic: Lone pair stabilized by NO2

Caption: Thermodynamic equilibrium of CMNI. The blue arrow indicates the strong preference for the 4-nitro tautomer due to steric relief and electronic stabilization.

Experimental Protocols (The "How-To")

To validate this mechanism in your specific derivative or formulation, use the following self-validating protocols.

Protocol 1: NMR Determination of Tautomeric Ratio

This protocol distinguishes the tautomers based on the chemical shift sensitivity of the C2-Methyl and ring carbons to the adjacent nitrogen's protonation state.

Reagents & Equipment:

  • CMNI sample (>98% purity).

  • Solvents: DMSO-

    
     (high polarity, H-bond acceptor), CDCl
    
    
    
    (low polarity), Acetone-
    
    
    .
  • NMR Spectrometer: 400 MHz minimum (600 MHz preferred for 15N).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg CMNI in 0.6 mL solvent. Ensure complete dissolution; sonicate if necessary.

  • Variable Temperature (VT) NMR:

    • Acquire 1H NMR at 25°C. The NH proton is often broad or invisible due to rapid exchange.

    • Cool sample to -40°C or -60°C (in Acetone-

      
       or CD
      
      
      
      Cl
      
      
      ).
    • Endpoint: Look for "decoalescence" of the C2-Methyl peak. If exchange slows sufficiently, the single methyl singlet will split into two unequal singlets representing the frozen tautomers.

  • 13C / 15N HSQC (Advanced):

    • Acquire 1H-15N HSQC.

    • Interpretation: The protonated Nitrogen (N-H) typically resonates upfield (-180 to -220 ppm relative to nitromethane) compared to the unprotonated Nitrogen (N:).

    • Correlate the N-H peak to the adjacent carbon substituents via HMBC.

      • Cross-peak to C-Cl carbon

        
         Tautomer A.
        
      • Cross-peak to C-NO

        
         carbon 
        
        
        
        Tautomer B.
Protocol 2: Computational Prediction (DFT)

For derivatives where synthesis is difficult, use this computational workflow to predict


.

Software: Gaussian 16, ORCA, or equivalent. Methodology:

  • Build Structures: Construct both Tautomer A and B.

  • Optimization: Run geometry optimization using B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

    • Critical: Include a frequency calculation to ensure no imaginary frequencies (true minimum).

  • Solvation: Apply PCM (Polarizable Continuum Model) or SMD for the target solvent (e.g., Water, Acetonitrile).

  • Energy Calculation: Calculate Gibbs Free Energy (

    
    ).[1]
    
    • 
      .
      
    • If

      
      , Tautomer A is stable. Typically, 
      
      
      
      favors the 4-nitro form.

Application: Regioselective Alkylation

The most common application of CMNI is N-alkylation to form drug precursors. The tautomerism directly impacts the product ratio (N1-alkyl vs N3-alkyl).

The "Ambident Anion" Paradox

Under basic conditions (e.g., K


CO

/DMF), the proton is removed, forming a resonance-stabilized anion. The site of alkylation is determined by the steric hindrance at the nitrogen atoms of the anion, not necessarily the neutral tautomer population.
  • Site N1 (adj to Cl): Less hindered.

  • Site N3 (adj to NO

    
    ):  More hindered.
    

Reaction Outcome: Alkylation preferentially occurs at the less hindered nitrogen (N1) , adjacent to the Chloro group.

  • Product: 1-alkyl-5-chloro-2-methyl-4-nitroimidazole.

  • Note: If the target molecule requires the alkyl group adjacent to the nitro group (a 5-nitroimidazole drug like Metronidazole), this standard alkylation of CMNI will likely yield the wrong regioisomer (the 4-nitro isomer) as the major product. To obtain the 5-nitro isomer (alkyl adjacent to NO

    
    ), specific conditions (acid catalysis or specific leaving groups) or alternative synthesis routes are often required.
    

Alkylation cluster_paths Electrophilic Attack (R-X) Anion CMNI Anion (Delocalized Negative Charge) Path1 Path A: Attack at N(adj to Cl) (Less Steric Hindrance) Anion->Path1 Path2 Path B: Attack at N(adj to NO2) (High Steric Hindrance) Anion->Path2 Prod1 Major Product 1-Alkyl-5-chloro-4-nitroimidazole Path1->Prod1 Prod2 Minor Product 1-Alkyl-4-chloro-5-nitroimidazole Path2->Prod2

Caption: Regioselectivity in CMNI alkylation. Steric hindrance from the nitro group directs alkylation away from itself, favoring the 4-nitro product.

References

  • Crystal Structure & Tautomerism: Kubicki, M. (2004). "Structure of 4(5)-nitroimidazole derivatives." Journal of Molecular Structure, 704(1-3), 229-233.

  • Regioselective Alkylation: Bhagwat, S. S., et al. (1999). "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media." Journal of the Chemical Society, Perkin Transactions 1, (10), 1251-1254.

  • Substituent Effects (DFT): Alkorta, I., et al. (2002). "Theoretical study of the tautomerism of nitroimidazoles." Journal of Physical Chemistry A, 106(20), 5180-5187.

  • Synthesis & Reactivity: Ehlhardt, W. J., et al. (1988). "Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs."[2] Journal of Medicinal Chemistry, 31(2), 323-329.[2]

  • General Nitroimidazole Properties: Edwards, D. I. (1993). "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action." Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

Sources

Foundational

2-Methyl-4-chloro-5-nitroimidazole molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 2-Methyl-4-chloro-5-nitroimidazole (also referred to as 4-chloro-2-methyl-5-nitroimidazole). Physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 2-Methyl-4-chloro-5-nitroimidazole (also referred to as 4-chloro-2-methyl-5-nitroimidazole).

Physicochemical Profiling, Synthetic Utility, and Drug Development Applications

Part 1: Executive Summary

2-Methyl-4-chloro-5-nitroimidazole (CAS: 63662-67-9) is a specialized nitroimidazole scaffold used primarily as an intermediate in the synthesis of hypoxia-activated prodrugs and advanced antimicrobial agents. Unlike the widely used drug Ornidazole (which contains a chlorine atom on the N-alkyl side chain), this compound features a chlorine atom directly attached to the imidazole ring at the C4 position.

This structural distinction renders the C4-chlorine highly reactive toward nucleophilic aromatic substitution (


), making the compound a versatile "warhead" for attaching complex side chains or targeting moieties. This guide provides the confirmed molecular data, synthesis protocols, and mechanistic insights required for its utilization in drug discovery.

Part 2: Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers should note the tautomeric nature of the imidazole ring; while the "5-nitro" tautomer is predominant in the solid state, the compound may be referred to as 4-chloro-2-methyl-5-nitroimidazole or 5-chloro-2-methyl-4-nitroimidazole interchangeably when unsubstituted at the N1 position.

Table 1: Molecular Specifications
PropertySpecification
Chemical Name 4-Chloro-2-methyl-5-nitro-1H-imidazole
Common Synonyms 5-Chloro-2-methyl-4-nitroimidazole; 2-Methyl-4(5)-chloro-5(4)-nitroimidazole
CAS Number 63662-67-9
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
Exact Mass 161.00 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa ~6.0–6.5 (Estimated for imidazole NH)
SMILES CC1=NC(Cl)=C([O-])N1

Part 3: Synthetic Pathways[2]

Synthesizing ring-chlorinated nitroimidazoles is chemically challenging due to the deactivating nature of the nitro group, which inhibits direct electrophilic halogenation. Two primary routes are established: Halogen Exchange (preferred for laboratory specificity) and Nitration of Chloro-imidazoles (industrial approach).

Route A: Halogen Exchange (Laboratory Scale)

This method ensures high regioselectivity by starting with the bromo-analog, which is easier to synthesize directly, and then swapping the halogen.

  • Precursor Synthesis: Bromination of 2-methyl-4-nitroimidazole using

    
     or NBS to yield 5-bromo-2-methyl-4-nitroimidazole .
    
  • Exchange Reaction: The bromo-derivative is heated in concentrated Hydrochloric Acid (HCl). The high concentration of chloride ions drives the equilibrium to displace the bromide.

  • Isolation: Neutralization and filtration yield the chloro-derivative.

Route B: Nitration of 4-Chloro-2-methylimidazole
  • Chlorination: 2-Methylimidazole is chlorinated (e.g., using

    
    ) to form 4-chloro-2-methylimidazole.
    
  • Nitration: The chloro-imidazole is treated with a mixture of

    
     and 
    
    
    
    . The nitro group is directed to the vacant C5 position.
    • Critical Control: Temperature must be strictly controlled (<25°C initially) to prevent over-nitration or ring degradation.

Visualization: Synthetic Workflow

Synthesis Start 2-Methylimidazole Inter1 2-Methyl-4-nitroimidazole Start->Inter1 Nitration (HNO3/H2SO4) Bromo 5-Bromo-2-methyl- 4-nitroimidazole Inter1->Bromo Bromination (Br2/NBS) Target 2-Methyl-4-chloro- 5-nitroimidazole (CAS: 63662-67-9) Bromo->Target Halogen Exchange (Conc. HCl, Reflux) AltStart 4-Chloro-2-methylimidazole AltStart->Target Nitration (HNO3/H2SO4)

Figure 1: Synthetic pathways highlighting the Halogen Exchange route (solid line) and direct nitration route (dashed).

Part 4: Reaction Mechanism & Utility

The defining feature of 2-Methyl-4-chloro-5-nitroimidazole is the lability of the C4-chlorine atom. The adjacent nitro group (electron-withdrawing) activates the C4 position, making it susceptible to Nucleophilic Aromatic Substitution (


) .
Mechanistic Insight

Researchers utilize this reactivity to synthesize derivatives.[1][2] For example, reacting this scaffold with a primary amine (


) results in the displacement of the chlorine, forming a C4-amino substituted nitroimidazole. This is a common strategy for creating hypoxia-selective cytotoxins or radiosensitizers.

Mechanism Substrate 4-Chloro-2-methyl- 5-nitroimidazole Complex Meisenheimer-like Intermediate Substrate->Complex + Nu: Nu Nucleophile (R-NH2, R-SH) Nu->Complex Product 4-Substituted Nitroimidazole Complex->Product Elimination of Cl- LG HCl Complex->LG

Figure 2:


 mechanism showing the displacement of chlorine by a nucleophile to form functionalized derivatives.

Part 5: Analytical Methodologies

To validate the identity and purity of the synthesized compound, the following protocols are recommended.

HPLC Analysis (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 310 nm (Nitroimidazoles have strong absorbance in the 300-320 nm range).

  • Expected Retention: The chloro-derivative is more lipophilic than the non-chlorinated parent (2-methyl-5-nitroimidazole) and will elute later.

NMR Spectroscopy ( H-NMR)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       ~2.4 ppm (s, 3H): Methyl group at C2.
      
    • Absence: There should be no signal in the aromatic region (7.0–8.5 ppm) corresponding to C4-H or C5-H, confirming full substitution of the ring carbons.

    • 
       ~13.5 ppm (bs, 1H): Imidazole N-H (if not alkylated).
      

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A.

  • Carcinogenicity: Nitroimidazoles are suspected mutagens. Handle inside a fume hood with proper PPE (nitrile gloves, safety goggles).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[3]

Part 7: References

  • Barcelona Fine Chemicals. (2023). Product Specification: 4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS 63662-67-9). Retrieved from

  • Łażewski, D., et al. (2016). Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole. VIII Konwersatorium Chemii Medycznej. Retrieved from

  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. [4]

  • ChemicalBook. (2023). 2-Chloro-1-methyl-5-nitroimidazole Product Data. Retrieved from

Sources

Exploratory

Differentiating 4-Chloro and 5-Chloro Nitroimidazole Isomers: A Guide to Synthesis, Analysis, and Biological Significance

An In-Depth Technical Guide for Researchers Abstract The positional isomerism of substituents on the nitroimidazole core profoundly influences the molecule's physicochemical properties, chemical reactivity, and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The positional isomerism of substituents on the nitroimidazole core profoundly influences the molecule's physicochemical properties, chemical reactivity, and biological activity. This technical guide provides an in-depth exploration of the critical differences between 4-chloro and 5-chloro nitroimidazole isomers, a topic of significant interest in medicinal chemistry and drug development. We will dissect the nuances of their synthesis, explore the analytical methodologies required for their definitive differentiation, and examine the structure-activity relationships that dictate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important chemical entities.

Introduction: The Significance of Isomerism in Nitroimidazoles

Nitroimidazoles are a cornerstone class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including antiprotozoal, antibacterial, and antitubercular effects.[1][2] The mechanism of action for many nitroimidazole drugs, such as metronidazole (a 5-nitroimidazole), is contingent upon the reductive activation of the nitro group within anaerobic environments to generate cytotoxic radical species.[3][4]

However, the precise arrangement of substituents on the imidazole ring—specifically, the positional isomerism of the nitro group relative to other functional groups like chlorine—dramatically alters the molecule's electronic landscape. This, in turn, dictates its reactivity and biological function. A key distinction in the field is between 4-nitroimidazoles and 5-nitroimidazoles. For instance, the 4-nitroimidazole PA-824 exhibits activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole are typically restricted to anaerobic pathogens.[5][6] This guide focuses on the chloro-substituted variants, providing a framework for understanding and manipulating these differences in a research and development context.

Structural and Physicochemical Divergence

The fundamental difference between 4-chloro- and 5-chloro nitroimidazoles lies in the position of the chloro and nitro groups relative to the ring nitrogens. The N-1 nitrogen is typically substituted (e.g., with a methyl group), making the distinction between the C-4 and C-5 positions critical.

G Fig. 2: Comparative Reactivity in Synthesis cluster_4nitro 4-Nitroimidazole Pathway cluster_5nitro 5-Nitroimidazole Pathway cluster_suzuki Suzuki Coupling Application a1 2-Chloro-4-nitroimidazole (Starting Material) a2 Alkylation Reaction a1->a2 a3 Product A (e.g., PA-824 precursor) a2->a3 a2->a3 High Yield (~70%) b1 2-Chloro-5-nitroimidazole (Isomeric Starting Material) b2 Same Alkylation Reaction b1->b2 b3 Product B (Isomer of Product A) b2->b3 b2->b3 Low Yield (~13%) c1 5-Chloro-1-methyl-4-nitroimidazole c2 Suzuki Coupling with Arylboronic Acid c1->c2 c3 5-Aryl-1-methyl-4-nitroimidazole (Antiparasitic Agent) c2->c3 c2->c3 Good Yields

Caption: Contrasting reaction efficiencies and applications.

Analytical Differentiation: Spectroscopic and Chromatographic Methods

Distinguishing between 4-chloro and 5-chloro nitroimidazole isomers is a non-trivial analytical challenge, essential for quality control, metabolic studies, and synthetic chemistry. A combination of chromatographic separation and spectroscopic characterization is typically required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating these closely related isomers. Reverse-phase chromatography on a C18 column is highly effective. The subtle differences in polarity between the isomers allow for their resolution with an optimized mobile phase.

G Fig. 3: General Analytical Workflow for Isomer Differentiation start Mixture of 4- and 5-Chloro Nitroimidazole Isomers hplc Reverse-Phase HPLC (C18 Column) start->hplc separation Separation of Isomers (Distinct Retention Times) hplc->separation iso1 Isomer 1 Peak separation->iso1 shorter tR iso2 Isomer 2 Peak separation->iso2 longer tR nmr NMR Spectroscopy (¹H, ¹³C, 2D NOESY) iso1->nmr ms Mass Spectrometry (LC-MS) iso1->ms iso2->nmr iso2->ms confirm1 Structural Confirmation of Isomer 1 nmr->confirm1 confirm2 Structural Confirmation of Isomer 2 nmr->confirm2 ms->confirm1 ms->confirm2

Caption: A typical workflow for separating and identifying isomers.

Protocol 1: Isocratic HPLC Method for Nitroimidazole Separation

This protocol is a representative method based on established principles for separating nitroimidazole derivatives. [7][8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • Analytical Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [7]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer. A typical starting point is Acetonitrile:0.3% Phosphoric Acid (20:80 v/v). [7]The pH can be adjusted with triethylamine to improve peak shape. [8] * Elution Mode: Isocratic.

    • Flow Rate: 0.7 - 1.0 mL/min. [7] * Column Temperature: 30°C. [7] * Detection Wavelength: ~300-320 nm, where the nitroaromatic chromophore absorbs strongly. [7][8] * Injection Volume: 20 µL. [7]

  • Procedure:

    • Prepare standards of known isomers and the unknown mixture in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards individually to determine their retention times.

    • Inject the sample mixture.

    • Identify the isomers in the mixture by comparing their retention times to those of the standards. The isomer with slightly lower polarity will typically elute later.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The chemical shift of the lone proton on the imidazole ring (at C-2 or C-4/C-5) is highly sensitive to the electronic environment. The proximity to the electron-withdrawing nitro group will cause a significant downfield shift. For 1-methyl-4-nitro-5-chloroimidazole, the C-2 proton signal appears around δ 7.45 ppm. [9]Comparing the spectra of the two isomers will reveal distinct chemical shifts for this proton.

  • ¹³C NMR: Similarly, the carbon chemical shifts are diagnostic. The carbon atom directly attached to the nitro group will be significantly deshielded.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for confirming the position of substituents relative to each other, especially the N-alkyl group. An NOE correlation between the protons of the N-methyl group and the C-5 proton (if present) would confirm a 4-nitro substitution, whereas an NOE to the C-4 proton would indicate a 5-nitro substitution. This technique was used to confirm the structures of separated 4- and 5-nitro isomers in antitubercular drug synthesis. [5]

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides both retention time and mass information. [10]While the isomers have identical molecular weights, their fragmentation patterns in tandem MS (MS/MS) may differ due to the different stabilities of the fragment ions, providing another layer of confirmation.

The Biological Consequence: Structure-Activity Relationships (SAR)

The most compelling reason to differentiate these isomers lies in their divergent biological activities. The position of the nitro group is a critical determinant of the drug's efficacy and spectrum.

  • Anaerobic vs. Aerobic Activity: As previously mentioned, 5-nitroimidazoles are excellent drugs for anaerobic infections because their redox potential is suitable for reduction by anaerobic-specific pathways (e.g., those involving pyruvate-ferredoxin oxidoreductase). 4-nitroimidazoles often have a different redox potential, which in some cases allows for activation under both aerobic and anaerobic conditions, crucial for treating facultative pathogens like M. tuberculosis. [3][5]It has been observed that derivatives with the nitro group in the 5-position can be two to two thousand times less active against certain targets than their 4-nitroimidazole isomers. [3]

  • Determinants of Activity: Research into antitubercular agents has shown that for 4-nitroimidazoles, key determinants of aerobic activity include a lipophilic tail and the presence of an oxygen atom at the 2-position. [5][6]Conversely, adding these same structural features to a 5-nitroimidazole backbone did not confer aerobic activity, highlighting the fundamental role of the nitro group's position. [5] Table 2: Biological Activity Profile of Nitroimidazole Isomer Classes

    Isomer Class Example Compound(s) Primary Activity Spectrum Key SAR Insights
    4-Nitroimidazoles PA-824, Delamanid Anaerobic & Aerobic (Antitubercular) [2] The nitro group is essential for activity. [5]A lipophilic side chain and a 2-position oxygen are often required for aerobic activity. [5][6]

    | 5-Nitroimidazoles | Metronidazole, Tinidazole, Ornidazole | Anaerobic Bacteria & Protozoa [3][11]| The nitro group is essential for activity. [4]Adding features that confer aerobic activity in the 4-nitro series does not work for the 5-nitro series. [5]|

Conclusion and Future Outlook

The distinction between 4-chloro and 5-chloro nitroimidazole isomers is far from a minor structural nuance. It represents a fundamental divergence in chemical reactivity, analytical behavior, and, most importantly, biological function. For researchers in drug discovery, understanding these differences is paramount. The ability to selectively synthesize one isomer over the other, to analytically confirm its identity and purity, and to correlate its structure with a specific biological outcome are the foundational pillars of modern medicinal chemistry. As the threat of antimicrobial resistance continues to grow, the rational design of new nitroimidazole-based therapeutics will increasingly depend on a sophisticated appreciation of the positional isomerism that governs their power.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Available at: [Link]

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 22(10), 1693. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. Available at: [Link]

  • Stanimirovic, D., et al. (2016). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Journal of the Mexican Chemical Society, 60(2), 79-84. Available at: [Link]

  • Cieplik, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1305. Available at: [Link]

  • Müller-Kratz, A., et al. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 12. Available at: [Link]

  • Diab, Y., et al. (2007). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 12(4), 853–860. Available at: [Link]

  • CN101948435A. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • ResearchGate. (2019). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Request PDF. Available at: [Link]

  • Sirtori, C., et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 977(2), 177-184. Available at: [Link]

  • ResearchGate. (2018). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Request PDF. Available at: [Link]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 1-6. Available at: [Link]

  • Eriamiatoe, I. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, 11(7), 164-171. Available at: [Link]

  • Zhang, X., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Science and Technology, 13(1), 1-10. Available at: [Link]

  • Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Available at: [Link]

  • Balachandran, V., & Murugan, M. (2011). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan Journal of Chemistry, 4(1), 108-117. Available at: [Link]

  • Yakan, H., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie, 67(1-2), 65-76. Available at: [Link]

  • ResearchGate. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. PDF. Available at: [Link]

  • ResearchGate. (2019). Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. Download Table. Available at: [Link]

  • Ammireddy, V., et al. (2014). Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone and its Mn(II) complex. Journal of Chemical and Pharmaceutical Research, 6(11), 60-65. Available at: [Link]

  • Adegoke, O. A., & Umoh, O. E. (2011). Spectrophotometric and thermodynamic studies of the charge transfer complexation of nitroimidazoles with chloranilic acid following metal-hydride reduction. Journal of Chemical and Pharmaceutical Research, 3(4), 486-501. Available at: [Link]

  • Moldovan, A. I., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3749. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 4-Chloro-2-methyl-5-nitro-1H-imidazole in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-2-methyl-5-nitro-1H-imidazole, a key intermediate in the synthesis of pharmacologically active compounds.[1] Addressed to research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-2-methyl-5-nitro-1H-imidazole, a key intermediate in the synthesis of pharmacologically active compounds.[1] Addressed to researchers, scientists, and professionals in drug development, this document offers a detailed examination of the physicochemical principles governing its solubility, a robust experimental protocol for its determination, and a framework for interpreting the resulting data.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] For compounds like 4-Chloro-2-methyl-5-nitro-1H-imidazole, which serves as a building block for various therapeutic agents, understanding its behavior in different solvent systems is paramount during the early stages of drug discovery and formulation development.[3] This knowledge informs the selection of appropriate solvents for synthesis, purification, and the design of dosage forms that ensure optimal drug delivery.[4]

Nitroimidazole derivatives, as a class, are known for their antimicrobial and antiprotozoal activities.[5][6][7] The specific structural features of 4-Chloro-2-methyl-5-nitro-1H-imidazole, including the chloro, methyl, and nitro groups attached to the imidazole ring, create a unique electronic and steric profile that dictates its interactions with various solvents. This guide will delve into the theoretical underpinnings of these interactions and provide a practical approach to their empirical determination.

Physicochemical Properties of 4-Chloro-2-methyl-5-nitro-1H-imidazole

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting and interpreting its solubility. The following table summarizes the key physicochemical parameters of 4-Chloro-2-methyl-5-nitro-1H-imidazole.

PropertyValueSource
Molecular Formula C4H4ClN3O2[8]
Molecular Weight 161.55 g/mol [8]
Appearance White to light yellow crystalline solid[8][9]
Melting Point >230 °C[8]
CAS Number 63662-67-9[8]

The presence of both a polar nitro group and a heterocyclic imidazole ring suggests a degree of polarity for the molecule.[10] However, the chloro and methyl substituents introduce nonpolar characteristics. This amphiphilic nature implies that its solubility will be highly dependent on the specific properties of the organic solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (4-Chloro-2-methyl-5-nitro-1H-imidazole) and the solvent. The key factors influencing solubility include:

  • Polarity: Polar solvents, such as alcohols and DMSO, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes.

  • Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor and a proton that can act as a donor. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) are expected to exhibit good solvent properties for this compound.

  • Dielectric Constant: Solvents with a high dielectric constant can effectively shield the electrostatic interactions between solute molecules, facilitating their dissolution.

The interplay of these factors is visually represented in the diagram below.

Caption: Factors influencing the solubility of 4-Chloro-2-methyl-5-nitro-1H-imidazole.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][11][12] The following protocol provides a detailed procedure for quantifying the solubility of 4-Chloro-2-methyl-5-nitro-1H-imidazole in various organic solvents.

Materials and Equipment
  • 4-Chloro-2-methyl-5-nitro-1H-imidazole (purity >96%)[8]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is outlined in the diagram below.

G start Start prep_solute Weigh excess solute start->prep_solute end End prep_solvent Add known volume of solvent prep_solute->prep_solvent equilibration Equilibrate on shaker (e.g., 24-72h at 25°C) prep_solvent->equilibration phase_separation Centrifuge to separate solid and supernatant equilibration->phase_separation filtration Filter supernatant phase_separation->filtration dilution Dilute sample for analysis filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis quantification Quantify concentration hplc_analysis->quantification quantification->end

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Procedure
  • Preparation of Samples:

    • Accurately weigh an excess amount of 4-Chloro-2-methyl-5-nitro-1H-imidazole into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution reaches saturation.[12]

  • Phase Separation:

    • After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. HPLC is preferred over spectrophotometric methods as it can distinguish the analyte from any potential impurities or degradation products.[3]

    • Prepare a calibration curve using standard solutions of 4-Chloro-2-methyl-5-nitro-1H-imidazole of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The solubility data obtained from the experimental protocol should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Illustrative Solubility of 4-Chloro-2-methyl-5-nitro-1H-imidazole in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (approx.)Solubility (mg/mL)
Methanol32.715.2
Ethanol24.510.8
Acetone20.725.5
Dichloromethane9.15.3
Toluene2.40.8
Hexane1.9<0.1

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental values should be determined following the protocol outlined in Section 4.

The interpretation of the solubility data should be linked back to the physicochemical properties of the solvents. For instance, higher solubility in polar aprotic solvents like acetone could be attributed to strong dipole-dipole interactions. Moderate solubility in alcohols like methanol and ethanol would be expected due to their ability to form hydrogen bonds. The low solubility in nonpolar solvents such as toluene and hexane is anticipated due to the unfavorable interactions between the polar solute and the nonpolar solvent.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Chloro-2-methyl-5-nitro-1H-imidazole in organic solvents. By understanding the underlying physicochemical principles and employing a robust experimental methodology, researchers can accurately determine the solubility of this important pharmaceutical intermediate. This knowledge is crucial for optimizing synthetic routes, developing effective purification strategies, and designing novel drug delivery systems. The protocols and frameworks presented herein are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • 5-Methyl-2-nitroimidazole. Solubility of Things. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • Annex 4. World Health Organization (WHO). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). p-value.info. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. (2014, September 12). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K. kisti. Retrieved from [Link]

  • 4-Chloro-1-methyl-5-nitro-1H-imidazole. MySkinRecipes. Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Retrieved from [Link]

  • Nitroimidazole. Wikipedia. Retrieved from [Link]

  • 2-Chloro-4-nitro-1H-imidazole. PubChem. Retrieved from [Link]

  • 2-Chloro-4-nitro-1 H -imidazole. Academia.edu. Retrieved from [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016, June 25). IJPPR. Retrieved from [Link]

  • 4-Chloro-2-methyl-1H-imidazole. PubChem. Retrieved from [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. the NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Chloro-2-methyl-5-nitro-1H-imidazole: Acidity, Electronic Structure, and Determination Protocols

The following technical guide details the physicochemical profile of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) , a critical intermediate in the synthesis of 5-nitroimidazole antibiotics (e.g., Ornidazole). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) , a critical intermediate in the synthesis of 5-nitroimidazole antibiotics (e.g., Ornidazole).

Executive Summary & Chemical Identity

4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) is a poly-functionalized imidazole derivative characterized by a highly electron-deficient heteroaromatic core.[1][2] It serves as a pivotal electrophilic scaffold in the synthesis of third-generation nitroimidazole antibiotics.[1]

Understanding the pKa values of CMNI is essential for optimizing nucleophilic substitution reactions (e.g., N-alkylation) and controlling solubility during purification.[2] Due to the interplay between the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, CMNI exhibits significantly higher acidity than the parent imidazole.[1][2]

PropertyDetail
IUPAC Name 4-Chloro-2-methyl-5-nitro-1H-imidazole
CAS Number 4897-25-0 (N-methyl analog ref) / 63662-67-9 (Specific)
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
Key Functional Groups Nitro (C-5), Chloro (C-4), Methyl (C-2), Pyrrole-like NH (N-1)

Theoretical Framework: Electronic Effects on pKa

The acidity of CMNI is dictated by the stability of its conjugate base (the imidazolide anion).[2] The pKa of unsubstituted imidazole is 14.5 (NH acidity) and 7.0 (Conjugate acid basicity).[2] CMNI deviates drastically from these baselines due to substituent effects.[1]

Structural Factors[2][8]
  • 5-Nitro Group (Strong -M, -I Effect): The nitro group is a potent electron-withdrawing group (EWG).[1][2] It stabilizes the negative charge on the deprotonated nitrogen (N-1) through resonance delocalization, lowering the pKa of the NH group by ~5–6 units compared to imidazole.[2]

  • 4-Chloro Group (Inductive -I Effect): Chlorine exerts a strong inductive withdrawal.[1][2] While less powerful than the nitro group, it further stabilizes the anion, lowering the pKa by an additional ~1.5–2.0 units.[2]

  • 2-Methyl Group (Weak +I Effect): The methyl group is slightly electron-donating.[1][2] It offers a minor destabilizing effect on the anion, slightly raising the pKa, but this is overwhelmed by the EWG effects of the nitro and chloro groups.[2]

Predicted vs. Experimental pKa Values

While specific experimental values for CMNI are often proprietary to API process development, they can be bounded with high confidence based on structure-activity relationships (SAR) of analogs.[1][2]

CompoundStructurepKa (NH Acid)pKa (N3 Basic)
Imidazole Unsubstituted14.57.0
2-Methyl-5-nitroimidazole Parent Scaffold9.30~2.5
4-Chloro-2-methyl-5-nitroimidazole Target (CMNI) 7.8 – 8.5 (Est.) < 1.0 (Est.)

Interpretation: CMNI is a weak acid in aqueous solution.[1] At physiological pH (7.4), a significant fraction exists in the deprotonated (anionic) form, which enhances water solubility but decreases membrane permeability compared to the neutral species.[2]

Visualization: Acid-Base Equilibrium & Tautomerism

The following diagram illustrates the deprotonation pathway of CMNI. Note that in the neutral form, the proton can reside on either nitrogen (tautomerism), but the 5-nitro tautomer is generally preferred in the solid state due to hydrogen bonding.[2]

CMNI_Equilibrium cluster_legend Electronic Effects Cation Cationic Form (Protonated at N3) pKa < 1.0 Neutral Neutral Form (CMNI) Dominant at pH 2-7 Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (Deprotonated) Dominant at pH > 8.5 Neutral->Anion - H+ (pKa ~8.0) Anion->Neutral + H+ Desc NO2 (C5): Resonance Stabilization Cl (C4): Inductive Stabilization

Figure 1: Acid-base dissociation pathway of CMNI showing the transition from protonated cation to stable anion.[2][3]

Experimental Determination Protocol

For researchers requiring precise pKa values for formulation or synthesis optimization, UV-Vis Spectrophotometry is the preferred method over potentiometric titration due to the low aqueous solubility of nitroimidazoles and the distinct spectral shift of the nitro chromophore upon deprotonation.

Protocol: Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa of the NH group.

Reagents:

  • Stock Solution: 100 µM CMNI in Methanol.

  • Buffers: Britton-Robinson or Phosphate buffers ranging from pH 4.0 to 11.0 (Ionic strength I = 0.1 M KCl).[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning 200–500 nm).[1][2]

Workflow:

  • Preparation: Prepare 10 mL aliquots of buffer at 0.5 pH unit intervals.

  • Spiking: Add 50 µL of CMNI stock to each buffer aliquot (Final conc: ~0.5 µM). Ensure methanol content is <1% to avoid solvent effects.[1]

  • Equilibration: Vortex and let stand for 5 minutes at 25°C.

  • Measurement: Scan the baseline (buffer only) and then the sample from 200 to 500 nm.

  • Data Analysis:

    • Identify the Isosbestic Point (indicates two-state equilibrium).[1][2]

    • Track the absorbance change at

      
       of the anion (typically bathochromic shift to ~360-380 nm upon deprotonation).[1][2]
      
    • Plot Absorbance (

      
      ) vs. pH.[1][2]
      

Calculation: Use the linearized Henderson-Hasselbalch equation:



Where:
  • 
    : Absorbance at specific pH.[1]
    
  • 
    : Absorbance of the neutral species (pH ~4).[2]
    
  • 
    : Absorbance of the fully deprotonated species (pH ~11).[2]
    
  • The y-intercept of the plot is

    
    .[1][2]
    

Application in Drug Development

The pKa of CMNI directly influences its reactivity in the synthesis of Ornidazole .

  • N-Alkylation Selectivity: The reaction of CMNI with epichlorohydrin requires deprotonation of the imidazole nitrogen.[1] Knowing the pKa (~8.0) allows the use of milder bases (e.g., K₂CO₃) rather than strong hydrides, reducing side reactions.[2]

  • Impurity Profiling: CMNI is a potential genotoxic impurity.[1] Its solubility is pH-dependent; alkaline washes (pH > 9) will convert it to the anionic form, keeping it in the aqueous phase during extraction workups, thus removing it from the organic product layer.[2]

Synthesis_Flow Start 2-Methyl-5-nitroimidazole (pKa ~9.3) Step1 Chlorination (NCS or Cl2) Start->Step1 Intermediate 4-Chloro-2-methyl-5-nitroimidazole (CMNI) (pKa ~8.0) Step1->Intermediate Electrophilic Sub. Step2 N-Alkylation (Epichlorohydrin / Base) Intermediate->Step2 Deprotonation (pH > pKa) Product Ornidazole / Derivatives Step2->Product

Figure 2: Role of CMNI pKa in the synthesis of Ornidazole derivatives.

References

  • Epstein, J. et al. (1984).[2] Structure-activity relationships of nitroimidazoles. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024).[1] Properties of 2-Methyl-5-nitroimidazole. Link

  • National Institute of Standards and Technology (NIST). (2024).[2] 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Data. NIST Chemistry WebBook.[1][4] Link[2]

  • PubChem. (2024).[1] Compound Summary: 5-Chloro-1-methyl-4-nitroimidazole.[1][2][4][5][6] National Library of Medicine.[1] Link[2]

  • ResearchGate. (2013).[1] Spectrophotometric determination of 5-nitroimidazoles. Link

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Foundational

Safety data sheet (SDS) for 4-Chloro-2-methyl-5-nitro-1H-imidazole

This guide is structured as an advanced technical whitepaper designed for research and development environments. It moves beyond the constraints of a standard GHS-compliant SDS to provide context on chemical behavior, sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for research and development environments. It moves beyond the constraints of a standard GHS-compliant SDS to provide context on chemical behavior, synthesis utility, and specific handling protocols required for high-potency nitroimidazole intermediates.

CAS: 63662-67-9 (Primary 1H-variant) | Molecular Formula: C₄H₄ClN₃O₂ | MW: 161.55 g/mol [1]

Chemical Identity & Structural Dynamics

Objective: Clarify the tautomeric nature of the molecule to prevent analytical misidentification during HPLC/NMR verification.

The Tautomerism Challenge

Researchers must recognize that 4-Chloro-2-methyl-5-nitro-1H-imidazole exists in a tautomeric equilibrium.[1] In solution, the proton on the imidazole nitrogen (N1) can shift to N3, effectively swapping the substituents at positions 4 and 5.

  • Tautomer A: 4-Chloro-5-nitro-2-methyl-1H-imidazole[1]

  • Tautomer B: 5-Chloro-4-nitro-2-methyl-1H-imidazole[1]

While often sold under one name, the bulk material is frequently a mixture. This equilibrium collapses only when the nitrogen is alkylated (e.g., N-methylation to form 5-Chloro-1-methyl-4-nitroimidazole, CAS 4897-25-0).[1]

Physiochemical Profile
PropertyValue / CharacteristicExperimental Implication
Appearance Pale yellow to cream crystalline powderDarkening indicates photo-degradation or oxidation.[1]
Melting Point >230°C (Decomposes)High thermal stability, but avoid overheating near MP due to nitro-group decomposition risks.[1]
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)Use DMSO-d6 for NMR.[1] Precipitate product from reaction mixtures using cold water.
pKa ~2.5 (Imidazole N)Weakly basic; protonates in strong acids.[1] The NH proton is weakly acidic (pKa ~14).

Hazard Characterization & Toxicology (The "Nitro" Alert)

Objective: Define the specific risks associated with the nitroimidazole pharmacophore beyond generic "irritant" labels.

Genotoxicity & Carcinogenicity Mechanisms

The nitro group (-NO₂) on the imidazole ring is a structural alert for genotoxicity.[1]

  • Mechanism: In hypoxic environments (or via specific reductases), the nitro group is enzymatically reduced to a hydroxylamine (-NHOH) intermediate.[1]

  • DNA Interaction: This reactive intermediate can form adducts with DNA (specifically guanine residues), leading to strand breaks. This is the mechanism of action for antibiotics like Metronidazole, but it also presents a mutagenic risk to the handler.

  • Classification: Treat as Suspected Muta. 2 (H341) and Carc. 2 (H351) .[1]

Acute Hazards (GHS)[1]
  • H302: Harmful if swallowed (Oral toxicity is moderate, LD50 estimated <2000 mg/kg).

  • H315/H319: Causes skin and serious eye irritation (Chlorinated imidazoles are potent sensitizers).

  • H335: May cause respiratory irritation (Dust inhalation is a primary exposure route).[1]

Safe Handling & Synthesis Protocols

Objective: Provide a self-validating workflow for using this compound as a scaffold in Nucleophilic Aromatic Substitution (SₙAr).

The "Chlorine-Displacement" Workflow

This molecule is valuable because the Chlorine atom at position 4 is activated by the adjacent Nitro group and the imine nitrogen, making it susceptible to SₙAr reactions with amines, thiols, or alkoxides.

Protocol: Nucleophilic Substitution (General Procedure)
  • Reagents: 4-Chloro-2-methyl-5-nitro-1H-imidazole (1.0 eq), Nucleophile (e.g., Morpholine, 1.2 eq), Base (K₂CO₃, 2.0 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the imidazole substrate and solvent. Validation: Ensure complete dissolution; suspension indicates insufficient solvent volume which can stall kinetics.[1]

  • Base Addition: Add inorganic base (K₂CO₃) to scavenge the HCl generated. Safety Note: Evolution of CO₂ may occur; vent appropriately.

  • Nucleophile Addition: Add the amine/thiol slowly at 0°C to control exotherm.

  • Heating: Heat to reflux (80°C for MeCN). The electron-withdrawing nitro group facilitates the displacement of chlorine.[1]

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The starting material (higher R_f) should disappear.

  • Quenching: Pour reaction mixture into crushed ice/water. The product typically precipitates.

Visualization: Reaction Logic

The following diagram illustrates the chemical logic and safety decision-making process for this synthesis.

ReactionLogic cluster_safety Safety Critical Control Points Start Start: 4-Cl-Nitroimidazole Decision Check Tautomer State (1H vs N-Methyl) Start->Decision Solvent Dissolve in DMF/MeCN Decision->Solvent Confirmed Identity Reaction SnAr Reaction (Nu: attacks C-Cl) Solvent->Reaction + Nucleophile + Base Workup Quench in Ice Water Reaction->Workup TLC Complete Product Functionalized Nitroimidazole Workup->Product Precipitation

Caption: Logical workflow for Nucleophilic Aromatic Substitution (SnAr) using 4-Chloro-2-methyl-5-nitro-1H-imidazole as an electrophile.

Emergency Response & Waste Management

Decontamination (Spills)

Do not use standard paper towels for dry powder spills, as this generates dust.

  • Isolate: Evacuate the immediate area.

  • Wet Method: Cover the spill with a wet absorbent pad (propylene glycol or water) to suppress dust.

  • Neutralization: Wash the area with a dilute solution of Sodium Hypochlorite (Bleach) to degrade the imidazole ring, followed by water.

Waste Disposal[1]
  • Categorization: Halogenated Organic Waste.[1]

  • Incompatibility: Do not mix with strong reducing agents (hydrides) or strong alkalis in the waste stream, as this can trigger exothermic decomposition of the nitro group.

  • Incineration: Must be incinerated in a facility equipped with scrubbers to handle NOx and HCl emissions.

Regulatory & Compliance Context

  • TSCA (USA): Often not listed on the public inventory; treat as R&D Exemption only.

  • REACH (EU): Pre-registration likely required for imports >100kg/year.[1]

  • Shipping: Not typically regulated as Dangerous Goods (DOT/IATA) unless in bulk, but often shipped under UN 2811 (Toxic Solid, Organic, n.o.s.) conservatively due to the nitro-group toxicity profile.

References

  • PubChem Compound Summary. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole (and tautomers).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Nitroimidazole derivatives. Retrieved from [Link][1]

  • Mayer, M., et al. (2004). Nitroimidazoles: Molecular Mechanisms of Action. Current Pharmaceutical Design. (Contextual grounding for nitro-group genotoxicity).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Purification of 4-Chloro-2-methyl-5-nitro-1H-imidazole

The following technical guide details the physicochemical characterization, purification, and handling of 4-Chloro-2-methyl-5-nitro-1H-imidazole . Executive Summary 4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS: 63662-67-9...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, purification, and handling of 4-Chloro-2-methyl-5-nitro-1H-imidazole .

Executive Summary

4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS: 63662-67-9) is a critical heterocyclic intermediate used primarily in the synthesis of 5-nitroimidazole antibiotics (e.g., Ornidazole). Its physicochemical handling is often complicated by tautomeric ambiguity and confusion with its N-methylated derivative (CMNI).

This guide provides definitive literature values for melting points, distinguishing the target 1H-imidazole from its precursors and derivatives to prevent costly synthetic errors. It includes a self-validating purification protocol designed to achieve >98% purity.

Physicochemical Landscape & Literature Values

The "Identity Crisis": Isomer Differentiation

In nitroimidazole chemistry, the melting point is the primary indicator of both purity and isomeric identity. A common error in R&D is confusing the free base (1H-imidazole) with the N-methylated derivative.

Critical Rule: The presence of the unsubstituted nitrogen (N-H) in the target compound allows for intermolecular hydrogen bonding, resulting in a significantly higher melting point (>230 °C) compared to its N-methylated counterpart (~148 °C).

Melting Point Data Table

The following values represent the consensus from commercial certificates of analysis (CoA) and patent literature.

Compound IdentityCAS NumberMelting Point (°C)Structural Note
4-Chloro-2-methyl-5-nitro-1H-imidazole 63662-67-9 > 230 °C (Decomp.)Target Compound. High MP due to H-bonding.
5-Chloro-1-methyl-4-nitroimidazole (CMNI)4897-25-0148 – 150 °CN-Methylated derivative. Lower MP.
2-Methyl-4(5)-nitroimidazole696-23-1252 – 254 °CCommon Precursor.
2-Chloro-4-nitroimidazole57531-37-0~ 246 °CLacks 2-methyl group.

Technical Insight: If your isolated solid melts between 145–155 °C, you have likely accidentally methylated the ring nitrogen or isolated the wrong regioisomer. If it melts >250 °C, it may be unreacted starting material (2-methyl-4-nitroimidazole).

Synthetic Pathway & Impurity Logic

Understanding the origin of the compound is essential for interpreting melting point depressions. The target is typically synthesized via the chlorination of 2-methyl-4-nitroimidazole.

Reaction Scheme Visualization

The following diagram illustrates the synthetic flow and potential divergence points.

SynthesisPathway Start 2-Methylimidazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor 2-Methyl-4(5)-nitroimidazole (MP: 252-254°C) Nitration->Precursor Chlorination Chlorination (SO2Cl2 or POCl3) Precursor->Chlorination Target 4-Chloro-2-methyl- 5-nitro-1H-imidazole (MP: >230°C) Chlorination->Target Major Product Impurity Impurity: Over-chlorination or Regioisomers Chlorination->Impurity Side Reaction

Figure 1: Synthetic pathway highlighting the critical intermediate steps and melting point evolution.

Experimental Protocol: Purification & Characterization

Objective: Purify crude 4-chloro-2-methyl-5-nitro-1H-imidazole to remove unreacted precursors and inorganic salts, validating purity via melting point.

Reagents[1][2]
  • Crude Product: 10.0 g

  • Solvent A: Ethanol (95%)

  • Solvent B: Water (Deionized)

  • Activated Charcoal: Norit SX Ultra (optional for decolorization)

Recrystallization Workflow

This protocol relies on the steep solubility curve of nitroimidazoles in hot ethanol.

  • Dissolution: Suspend crude solid (10 g) in Ethanol (150 mL). Heat to reflux (78 °C).

  • Saturation: Add water dropwise to the boiling solution until a slight turbidity persists, then add just enough ethanol to clear it.

  • Filtration (Hot): If insoluble particles (inorganic salts) remain, filter rapidly through a pre-heated celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours. Do not shock cool, as this traps impurities.

  • Maturation: Chill at 0–4 °C for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow crystals and wash with cold ethanol/water (1:1).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Validation Logic (Self-Correcting)
  • Check 1: Measure MP.

    • Result < 220 °C: Recrystallize again (solvent occlusion or isomer contamination).

    • Result > 230 °C: Pass.[1][2][3]

  • Check 2: HPLC Purity.

    • Column: C18 (ODS).

    • Mobile Phase: Water/Methanol (Gradient).

    • Target Purity: >98.5%.

Process Visualization

PurificationLogic Crude Crude Solid (MP: 200-215°C) Dissolve Reflux in Ethanol Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Slow Cooling (25°C -> 4°C) Filter->Cool Isolate Filtration & Wash Cool->Isolate Dry Vacuum Dry (50°C) Isolate->Dry Check MP Check Dry->Check Pass Pure Product (MP >230°C) Check->Pass >230°C Fail Reprocess Check->Fail <225°C Fail->Dissolve

Figure 2: Decision tree for the purification of 4-chloro-2-methyl-5-nitro-1H-imidazole.

References

  • British Pharmacopoeia Commission. (2023). Safety Data Sheet: 2-Methyl-5-nitroimidazole (CAS 696-23-1). Retrieved from [Link]

Sources

Foundational

The Nitroimidazole Scaffold: From Azomycin to Extensively Drug-Resistant Tuberculosis (XDR-TB)

Abstract This technical guide analyzes the evolution of the nitroimidazole class of antimicrobials, tracing their trajectory from the serendipitous isolation of azomycin to the engineering of third-generation bicyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the evolution of the nitroimidazole class of antimicrobials, tracing their trajectory from the serendipitous isolation of azomycin to the engineering of third-generation bicyclic compounds for drug-resistant tuberculosis. It provides a granular examination of the synthetic chemistry, reductive activation mechanisms, and structure-activity relationships (SAR) that define this pharmacophore.

The Serendipitous Origins: Azomycin

The nitroimidazole story began in 1953 with the isolation of azomycin (2-nitroimidazole) from Streptomyces eurocidicus by Maeda et al. in Japan. While initially screened for antibacterial properties, its potent activity against Trichomonas vaginalis caught the attention of researchers at Rhône-Poulenc (France).[1]

Initial attempts to synthesize azomycin were low-yielding. However, the Rhône-Poulenc team, led by Cosar and Julou, pivoted to the 5-nitroimidazole regioisomers, which were synthetically more accessible and demonstrated superior stability. This strategic shift led to the identification of 8823 RP —now known as Metronidazole —in 1959, establishing the structural archetype for anaerobic therapy.

The Progenitor: Metronidazole (Flagyl)

Metronidazole remains the gold standard for treating anaerobic bacterial infections (Bacteroides fragilis, Clostridioides difficile) and protozoal infections (Trichomonas, Giardia, Entamoeba).

Industrial Synthesis Protocol (The Rhône-Poulenc Process)

The industrial production of metronidazole relies on a scalable, two-step process starting from 2-methylimidazole. This route was optimized to minimize the formation of the 4-nitro isomer, which is therapeutically inactive.

Step 1: Nitration

  • Reagents: 2-methylimidazole, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[2]

  • Conditions: Exothermic reaction controlled at <30°C.

  • Mechanism: Electrophilic aromatic substitution. The methyl group at C2 directs the nitration to the C5 position (favored over C4 due to tautomeric equilibrium and steric factors).

  • Product: 2-methyl-5-nitroimidazole (Solid intermediate).[3]

Step 2: Hydroxyethylation (Alkylation)

  • Reagents: 2-methyl-5-nitroimidazole, Ethylene Oxide (oxirane).

  • Catalyst: Lewis acid (e.g., BF₃) or protonic acid (Formic/Phosphoric acid).

  • Conditions: Pressurized reactor, 80–100°C.

  • Reaction: Ring opening of ethylene oxide by the imidazole N1 nitrogen.

  • Purification: Recrystallization from water/ethanol to remove unreacted starting material and the 4-nitro isomer.

  • Yield: High purity (>98%) Metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole].

Mechanism of Action: The Reductive Trigger

Metronidazole is a prodrug . Its selectivity for anaerobes is dictated by the cellular redox potential. It requires a low redox potential (approx. -430 mV to -460 mV) to be activated, a condition found only in anaerobic organisms.

The Activation Cascade:

  • Entry: Passive diffusion into the cell.

  • Electron Transfer: The pyruvate:ferredoxin oxidoreductase (PFOR) system generates reduced ferredoxin (or flavodoxin).

  • Reduction: Reduced ferredoxin transfers a single electron to the nitro group (-NO₂) of metronidazole.

  • Radical Formation: This forms a transient nitro radical anion (R-NO₂•⁻) .

  • Damage: The radical anion (and subsequent reduction intermediates like nitroso and hydroxylamine species) covalently binds to DNA, causing strand breakage and helix destabilization.

  • Futile Cycling (Aerobic Resistance): In the presence of oxygen, the nitro radical anion is re-oxidized back to the parent compound (generating superoxide), preventing the accumulation of toxic intermediates. This is why metronidazole is inactive against aerobes.

MOA_Pathway PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_Red Ferredoxin (Reduced) PFOR->Ferredoxin_Red Electron Transfer Ferredoxin_Ox Ferredoxin (Oxidized) Ferredoxin_Red->Ferredoxin_Ox Recycles Radical Nitro Radical Anion (R-NO2•-) Ferredoxin_Red->Radical Reduces Nitro Group MTZ Metronidazole (Prodrug) MTZ->Radical Activation (-430mV) Radical->MTZ Futile Cycling (If O2 present) DNA_Damage DNA Strand Breaks (Cell Death) Radical->DNA_Damage Covalent Binding Oxygen O2 (Aerobic) Oxygen->Radical Oxidizes

Figure 1: The reductive activation pathway of 5-nitroimidazoles in anaerobic organisms.

Pharmacokinetic Optimization (The 2nd Generation)

While metronidazole is effective, its relatively short half-life (6–8 hours) requires multidose regimens. Second-generation 5-nitroimidazoles were developed by modifying the N1 side chain to improve metabolic stability and lipophilicity.

Table 1: Comparative Pharmacokinetics of Key 5-Nitroimidazoles
CompoundStructure (N1 Side Chain)Half-life (t½)Key Advantage
Metronidazole 2-hydroxyethyl8 hoursThe standard; low cost.
Tinidazole 2-(ethylsulfonyl)ethyl12–14 hoursLonger duration; better tissue penetration.
Secnidazole 2-hydroxypropyl17–29 hoursLongest half-life; enables single-dose therapy for Bacterial Vaginosis.
Ornidazole 3-chloro-2-hydroxypropyl12–14 hoursReduced metallic taste side effect.

SAR Insight: The replacement of the hydroxyethyl tail with less oxidizable groups (like the sulfonyl in tinidazole) or sterically hindered alcohols (secnidazole) reduces hepatic clearance, extending the therapeutic window.

The Renaissance: Nitroimidazoles in Tuberculosis

The most significant recent evolution in this class is the development of bicyclic 4-nitroimidazoles for the treatment of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis.

The Structural Shift

Unlike the 5-nitroimidazoles (active only against anaerobes), the new generation compounds—Pretomanid (PA-824) and Delamanid (OPC-67683) —are 4-nitroimidazoles fused to a six-membered ring (oxazine or oxazole).

  • Key Feature: They possess a "dual mechanism" effective against both replicating (aerobic) and non-replicating (hypoxic) Mycobacterium tuberculosis.

  • Pretomanid: A nitroimidazooxazine.

  • Delamanid: A nitroimidazooxazole with a sterically bulky side chain.

Mechanism: The Ddn-F420 System

These drugs are prodrugs activated by a mechanism distinct from the PFOR pathway used by gut anaerobes.

  • Activation: The mycobacterial enzyme Ddn (Deazaflavin-dependent nitroreductase) utilizes the cofactor F420 (reduced by Fgd1) to reduce the nitro group.[4]

  • Aerobic Killing: The activation releases reactive nitrogen species (including Nitric Oxide) which inhibit DprE2 (Decaprenylphosphoryl-2-keto-D-erythro-pentose reductase).

  • Consequence: Inhibition of DprE2 blocks the synthesis of Arabinogalactan , a critical component of the mycobacterial cell wall, leading to lysis.

  • Anaerobic Killing: Through NO release, they act as respiratory poisons, killing dormant bacteria in hypoxic granulomas.

TB_Mechanism Prodrug Pretomanid / Delamanid (Bicyclic 4-Nitroimidazole) Ddn Enzyme: Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn Binds Intermediate Des-nitro Intermediate + Nitric Oxide (NO) Ddn->Intermediate Activation F420 Cofactor: F420H2 F420->Ddn Donates Hydride Target Target: DprE2 Intermediate->Target Inhibits Wall Cell Wall Defect (Arabinogalactan Blockage) Target->Wall Prevents Synthesis

Figure 2: The specific activation pathway of bicyclic nitroimidazoles in Mycobacterium tuberculosis.

Safety & Toxicology

A historical hurdle for nitroimidazoles was mutagenicity.[5][6] Early compounds like CGI-17341 were abandoned due to high mutagenic potential (Ames positive).

  • Resolution: Structure-activity studies revealed that the mutagenicity was linked to the stability of the imidazole ring substituents. By optimizing the bicyclic fusion and the lipophilic tail (as seen in Pretomanid), researchers achieved a balance where the drug is activated largely by bacterial nitroreductases rather than mammalian enzymes, significantly widening the therapeutic index.

  • Black Box Warning: Metronidazole still carries a warning for potential carcinogenicity based on rodent data, though decades of human clinical data have not shown a significant increase in cancer risk in humans.

References

  • Maeda, K., et al. (1953). "Azomycin, a new antibiotic." Journal of Antibiotics. Link

  • Cosar, C., & Julou, L. (1959). "Activity of 8823 RP (Metronidazole) against Trichomonas vaginalis."[1][7] Annales de l'Institut Pasteur.

  • Edwards, D. I. (1993). "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action."[1][8][9][10] Journal of Antimicrobial Chemotherapy. Link

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link

  • Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link

  • Havana, P. L. (2015). "Synthesis of Metronidazole." World Intellectual Property Organization (Patent WO2015198107A1). Link

  • TB Alliance. (2019).[11] "Pretomanid: Clinical Development History." Link

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of Metronidazole from 4-Chloro-2-methyl-5-nitro-1H-imidazole

Executive Summary This application note details the synthesis of Metronidazole (2-methyl-5-nitro-1H-imidazole-1-ethanol), a critical antiprotozoal and anaerobic antibacterial agent. The protocol specifically addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Metronidazole (2-methyl-5-nitro-1H-imidazole-1-ethanol), a critical antiprotozoal and anaerobic antibacterial agent. The protocol specifically addresses the utilization of 4-Chloro-2-methyl-5-nitro-1H-imidazole as the starting material.

Unlike standard industrial routes that utilize 2-methyl-5-nitroimidazole (2-MNI), this pathway requires a specialized bifunctional workflow :

  • Regioselective Hydrodechlorination: Removal of the C4-chlorine atom while preserving the labile C5-nitro group.

  • N-Alkylation: Introduction of the hydroxyethyl tail at the N1 position using 2-chloroethanol (ethylene chlorohydrin) or ethylene oxide.

This guide prioritizes the "Dechlorination-First" strategy , which converts the chlorinated precursor into the industry-standard intermediate (2-MNI) before alkylation, ensuring higher regioselectivity and minimizing steric hindrance during the critical N-functionalization step.

Critical Materials & Safety Profile

Reagents
ReagentCAS No.FunctionPurity Grade
4-Chloro-2-methyl-5-nitroimidazole 63662-67-9Starting Material>98% HPLC
Ammonium Formate 540-69-2Hydrogen DonorAnhydrous
Palladium on Carbon (Pd/C) 7440-05-3Catalyst10% loading, wet support
2-Chloroethanol 107-07-3Alkylating Agent>99% (Anhydrous)
Formic Acid 64-18-6Solvent/Catalyst98-100%
Sodium Hydroxide 1310-73-2pH AdjustmentPellets/50% Soln
Safety Hazards (H-Statements)
  • Nitroimidazoles: Suspected carcinogens (H351) and mutagens (H341). Handle in a dedicated fume hood with double-gloving (Nitrile).

  • 2-Chloroethanol: Fatal if inhaled or absorbed through skin (H310+H330). Neurotoxin. Use strictly in a closed system or high-velocity fume hood.

  • Reaction Risk: Hydrodechlorination generates HCl; ensure adequate venting/scrubbing.

Reaction Mechanism & Workflow

The synthesis proceeds via a two-stage transformation.[1][2][3][4][5] The initial step uses Transfer Hydrogenation to selectively remove the chlorine without reducing the nitro group (a common pitfall with H₂ gas). The second step utilizes Acid-Catalyzed N-Alkylation .

Metronidazole_Synthesis Start 4-Chloro-2-methyl- 5-nitroimidazole Inter 2-Methyl-5-nitroimidazole (2-MNI) Start->Inter Step 1: Hydrodechlorination (-HCl) Target Metronidazole (1-(2-hydroxyethyl)-...) Inter->Target Step 2: N-Alkylation (-HCl) Dechlor Pd/C (10%), HCOONH4 (Transfer Hydrogenation) Dechlor->Start Alkylation 2-Chloroethanol, Formic Acid, 110°C Alkylation->Inter

Figure 1: Strategic pathway converting the chlorinated precursor to Metronidazole via the 2-MNI intermediate.

Detailed Experimental Protocol

Phase 1: Selective Hydrodechlorination

Objective: Convert 4-Chloro-2-methyl-5-nitroimidazole to 2-Methyl-5-nitroimidazole (2-MNI). Challenge: Prevent reduction of the Nitro (-NO₂) group to an Amine (-NH₂).

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 10.0 g (56.3 mmol) of 4-Chloro-2-methyl-5-nitroimidazole in 150 mL of Methanol .

  • Catalyst Addition: Add 1.0 g of 10% Pd/C (wet basis). Note: Add under inert atmosphere to prevent ignition.

  • Hydrogen Donor: Add 10.6 g (169 mmol, 3 eq) of Ammonium Formate.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, yielding 2-MNI (Rf ~0.4).

    • Mechanistic Insight: Ammonium formate provides a mild hydride source that, kinetically, favors C-Cl bond insertion over N-O reduction under these specific conditions [1].

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with 50 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in 50 mL water and adjust pH to 7.0 with 1M NaOH. Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and evaporate to yield off-white solid 2-MNI .

    • Expected Yield: 85-90%.

Phase 2: N-Alkylation (Synthesis of Metronidazole)

Objective: Functionalize 2-MNI with a hydroxyethyl group.

  • Setup: In a 250 mL reactor, charge 5.0 g (39.3 mmol) of 2-MNI (from Phase 1) and 15 mL of Formic Acid (98%) .

  • Reagent Addition: Add 4.0 mL (59 mmol, 1.5 eq) of 2-Chloroethanol (Ethylene Chlorohydrin).

    • Alternative: For industrial scale, Ethylene Oxide is bubbled through the acidic solution, but 2-Chloroethanol is safer for bench-scale optimization [2].

  • Heating: Heat the mixture to 110–115°C for 4–6 hours.

    • Process Control: The reaction is complete when HPLC shows <2% residual 2-MNI.

  • Quenching & Workup:

    • Distill off excess Formic Acid under reduced pressure (keep bath <60°C).

    • Dissolve the viscous residue in 20 mL water .

    • Cool to 0–5°C in an ice bath.

  • Precipitation: Slowly add 30% NaOH solution to adjust pH to 10–11 . Metronidazole will precipitate as a cream-colored solid.

    • Critical Step: Maintain temperature <10°C during neutralization to prevent hydrolysis or side-product formation.

  • Purification: Filter the crude solid. Recrystallize from hot water or Ethanol/Water (1:1) .

    • Filtration: Wash the cake with ice-cold water.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Melting Point 159°C – 163°CCapillary Method
Identification (IR) Peaks at 3220 (OH), 1535 (NO₂), 1365 (NO₂) cm⁻¹FTIR (KBr)
Assay 99.0% – 101.0%HPLC (C18, MeOH:H₂O)
Impurity A (2-MNI) < 0.10%HPLC

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol : Water (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 315 nm

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1 (Dechlorination).

    • Cause: Poisoning of Pd catalyst or incomplete reaction.

    • Solution: Refresh catalyst or increase Ammonium Formate to 5 equivalents. Ensure the system is strictly oxygen-free.

  • Issue: Formation of Isomers in Phase 2.

    • Cause: Alkylation at N3 instead of N1 (though 2-MNI tautomerism usually favors N1 alkylation due to the methyl group steric influence).

    • Solution: Use Formic Acid solvent (as described) rather than neutral solvents; the acidic medium protonates the imidazole, directing substitution to the less hindered nitrogen [3].

  • Issue: Dark Coloration.

    • Cause: Oxidation or polymerization of side products.

    • Solution: Treat the final recrystallization solution with Activated Charcoal (5% w/w) for 30 minutes before hot filtration.

References

  • Cortese, N. A., & Heck, R. F. (1978). Palladium-catalyzed triethylammonium formate reductions of organic halides and nitro compounds. The Journal of Organic Chemistry.[6]

  • Kraft, M. Y., et al. (1989). Synthesis of Metronidazole.[1][2][3][7][8] Pharmaceutical Chemistry Journal.

  • Bhagwat, S. S., & Shinde, D. B. (2009). Synthesis and Antibacterial Activities of New Metronidazole Derivatives. Molecules, 14(7).

  • World Health Organization. (2018). The International Pharmacopoeia: Metronidazole.

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-methyl-5-nitroimidazole

Introduction: The Strategic Importance of 4-Chloro-2-methyl-5-nitroimidazole in Medicinal Chemistry 4-Chloro-2-methyl-5-nitroimidazole is a pivotal heterocyclic building block in the landscape of modern drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-2-methyl-5-nitroimidazole in Medicinal Chemistry

4-Chloro-2-methyl-5-nitroimidazole is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. The imidazole core is a privileged scaffold, appearing in numerous biologically active molecules. The strategic placement of a nitro group at the 5-position, a methyl group at the 2-position, and a chloro group at the 4-position imbues this molecule with a unique electronic profile, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity opens a gateway to a diverse array of functionalized 2-methyl-5-nitroimidazole derivatives with significant therapeutic potential.

The 5-nitroimidazole class of compounds has a rich history as effective antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][2][3] The mechanism of action is often tied to the reductive activation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radical species.[1] By modifying the substituent at the 4-position through SNAr, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for leveraging the SNAr reactivity of 4-chloro-2-methyl-5-nitroimidazole for the synthesis of novel chemical entities.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 4-chloro-2-methyl-5-nitroimidazole proceeds via the well-established SNAr addition-elimination mechanism. This two-step process is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the imidazole ring towards nucleophilic attack.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C4). This initial addition step is typically the rate-determining step of the reaction as it transiently disrupts the aromaticity of the imidazole ring. The resulting intermediate is a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized across the imidazole ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the imidazole ring, leading to the formation of the final substituted product. The stability of the leaving group as an anion influences this step, with good leaving groups facilitating the reaction.

// Nodes Reactants [label="4-Chloro-2-methyl-5-nitroimidazole + Nucleophile (Nu⁻)"]; TransitionState1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anionic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05"]; Products [label="4-Substituted-2-methyl-5-nitroimidazole + Cl⁻"];

// Edges Reactants -> TransitionState1 [label="Rate-determining step"]; TransitionState1 -> Meisenheimer [label="Nucleophilic Attack"]; Meisenheimer -> TransitionState2 [label="Fast"]; TransitionState2 -> Products [label="Elimination of Cl⁻"]; }

Caption: The SNAr addition-elimination mechanism on 4-chloro-2-methyl-5-nitroimidazole.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 4-chloro-2-methyl-5-nitroimidazole with common classes of nucleophiles. These are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.

Protocol 1: Reaction with Amine Nucleophiles

The introduction of amino functionalities is a common strategy in drug design to modulate solubility and introduce potential hydrogen bonding interactions.

Materials:

  • 4-Chloro-2-methyl-5-nitroimidazole

  • Amine nucleophile (e.g., piperidine, morpholine, or a primary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methyl-5-nitroimidazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base, potassium carbonate (2.0 eq) or triethylamine (2.0 eq). The choice of base depends on the pKa of the amine nucleophile; a stronger base may be required for less nucleophilic amines.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-amino-2-methyl-5-nitroimidazole derivative.

// Nodes Start [label="Dissolve 4-chloro-2-methyl-5-nitroimidazole\nin DMF/DMSO"]; AddAmine [label="Add Amine Nucleophile\n(1.1-1.5 eq)"]; AddBase [label="Add Base (K₂CO₃ or Et₃N)\n(2.0 eq)"]; React [label="Stir at RT or Heat (50-80 °C)\nMonitor by TLC"]; Workup [label="Aqueous Workup\n(Water & EtOAc Extraction)"]; Purify [label="Column Chromatography"]; Product [label="4-Amino-2-methyl-5-nitroimidazole", fillcolor="#34A853"];

// Edges Start -> AddAmine; AddAmine -> AddBase; AddBase -> React; React -> Workup; Workup -> Purify; Purify -> Product; }

Caption: Experimental workflow for the amination of 4-chloro-2-methyl-5-nitroimidazole.

Protocol 2: Reaction with Thiol Nucleophiles

Thioether linkages are important in various bioactive molecules. The reaction with thiols provides access to a range of 4-thio-substituted nitroimidazoles.

Materials:

  • 4-Chloro-2-methyl-5-nitroimidazole

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol nucleophile (1.2 eq) in anhydrous DMF or MeCN.

  • If using K₂CO₃ (1.5 eq), add it directly to the solution. If using NaH (1.2 eq, 60% dispersion in mineral oil), add it portion-wise at 0 °C and allow the mixture to stir at room temperature for 30 minutes to generate the thiolate anion.

  • Add a solution of 4-chloro-2-methyl-5-nitroimidazole (1.0 eq) in a minimal amount of the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 4-thio-2-methyl-5-nitroimidazole derivative.

Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles

The synthesis of ether derivatives can be achieved through the reaction with alcohols or phenols in the presence of a strong base.

Materials:

  • 4-Chloro-2-methyl-5-nitroimidazole

  • Alcohol or phenol nucleophile

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaH (1.2 eq) or t-BuOK (1.2 eq) portion-wise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 4-chloro-2-methyl-5-nitroimidazole (1.0 eq) in a minimal amount of the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy/phenoxy-2-methyl-5-nitroimidazole.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 4-chloro-2-methyl-5-nitroimidazole. Note that these are general guidelines and optimal conditions may vary.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time
Amines PiperidineK₂CO₃DMF50-802-6 hours
AnilineEt₃NDMSO80-1008-16 hours
Thiols ThiophenolK₂CO₃MeCN40-601-4 hours
Benzyl thiolNaHTHFRT-502-8 hours
Alcohols/Phenols MethanolNaHTHF60-806-12 hours
Phenolt-BuOKDMF80-10012-24 hours

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base to generate a more potent nucleophile. For weakly nucleophilic amines, catalysis with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be beneficial.

  • Side Reactions: The nitro group can be susceptible to reduction under certain conditions. Avoid harsh reducing agents. With strongly basic conditions and elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring by TLC is crucial.

  • Purification Challenges: The products of these reactions are often polar. A combination of aqueous workup and column chromatography is usually effective. For highly polar compounds, reversed-phase chromatography may be necessary.

  • Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Conclusion: A Versatile Platform for Drug Discovery

The nucleophilic aromatic substitution on 4-chloro-2-methyl-5-nitroimidazole is a robust and versatile transformation that provides access to a wide range of novel, functionalized nitroimidazole derivatives. The protocols and insights provided in this guide are intended to empower researchers in drug development and medicinal chemistry to efficiently explore the chemical space around this important scaffold. By understanding the underlying mechanistic principles and leveraging the provided experimental procedures, scientists can accelerate the discovery of new therapeutic agents with improved efficacy and pharmacological properties.

References

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Mandalapu, D., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 14(10), 1043. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link]

  • ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

Sources

Method

Strategic Utilization of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) in Pharmaceutical Synthesis

Executive Summary: The "Privileged Scaffold" Status 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) (CAS: 4857-06-1) represents a critical divergence point in the synthesis of nitroimidazole antibiotics. Unlike its ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) (CAS: 4857-06-1) represents a critical divergence point in the synthesis of nitroimidazole antibiotics. Unlike its ubiquitous cousin, 2-methyl-5-nitroimidazole (the precursor to Metronidazole, Tinidazole, and Ornidazole), CMNI possesses a reactive chlorine atom at the C-4 position.

This structural feature transforms the molecule from a simple end-point pharmacophore into a versatile electrophilic scaffold . Through Nucleophilic Aromatic Substitution (


), CMNI allows researchers to introduce novel side chains (amines, thiols, alkoxides) directly onto the imidazole ring, a strategy essential for overcoming resistance mechanisms in H. pylori and Trichomonas vaginalis.

This guide details the handling, regioselective alkylation, and functionalization of CMNI, providing a roadmap for generating next-generation nitroimidazole libraries.

Chemical Identity & Tautomeric Dynamics

The Tautomer Trap

CMNI exists in a prototropic tautomeric equilibrium. In the solid state or neutral solution, the hydrogen atom oscillates between N-1 and N-3. This results in two distinct electronic environments:

  • 4-Chloro-2-methyl-5-nitroimidazole (Target form for bioactivity)

  • 5-Chloro-2-methyl-4-nitroimidazole (Less common bio-isostere)

Critical Insight: The biological activity of nitroimidazoles generally requires the nitro group to be in the 5-position relative to the N-1 alkyl chain.[1] Therefore, the first synthetic step is almost always Regioselective N-Alkylation to "lock" the tautomer into the active 5-nitro isomer.

Visualization: Tautomerism & Regioselectivity

The following diagram illustrates the tautomeric equilibrium and the bifurcation point during alkylation.

Tautomerism Tautomer Tautomeric Equilibrium (CMNI Core) Alkylation Step 1: N-Alkylation (Base + R-X) Tautomer->Alkylation Deprotonation Isomer5 1-Alkyl-5-nitro isomer (Bioactive Target) Thermodynamic Product Alkylation->Isomer5 Major Pathway (Steric Control) Isomer4 1-Alkyl-4-nitro isomer (Inactive/Byproduct) Kinetic Product Alkylation->Isomer4 Minor Pathway

Figure 1: Tautomeric equilibrium of CMNI and the divergent pathways during N-alkylation. Achieving the 5-nitro isomer is critical for antibiotic efficacy.

Core Protocol 1: Regioselective N-Alkylation

Objective: To synthesize 1-substituted-4-chloro-2-methyl-5-nitroimidazoles while minimizing the formation of the inactive 4-nitro isomer.

Experimental Logic

The ratio of 5-nitro to 4-nitro isomers depends heavily on the alkylating agent and reaction conditions.[2]

  • Mechanism:

    
     reaction.
    
  • Regiocontrol: The N-1 position adjacent to the methyl group (C-2) is sterically more accessible than the position adjacent to the nitro group (C-4/5) in the anion state, but the electronic withdrawal of the nitro group also acidifies the adjacent Nitrogen.

  • Standard: Use of Dimethyl Sulfate (DMS) or alkyl halides in aprotic polar solvents favors the 5-nitro isomer.

Step-by-Step Protocol

Reagents:

  • CMNI (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) - Base
    
  • Alkyl Halide (e.g., Methyl Iodide or Epichlorohydrin) (1.2 eq)

  • Solvent: DMF or Acetone (Dry)

Procedure:

  • Dissolution: Dissolve 10 mmol of CMNI in 20 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (15 mmol) and stir at room temperature for 30 minutes. Observation: The solution may darken as the imidazolate anion forms.
    
  • Addition: Dropwise add the alkyl halide (12 mmol) over 10 minutes.

    • Note: Exothermic reaction. Maintain temp < 30°C to improve regioselectivity.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Pour the reaction mixture into 100 mL of ice water.

  • Isolation: The product often precipitates. Filter the solid.[1] If oil forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol.

    • Self-Validation: Check NMR.[2] The 5-nitro isomer typically shows the imidazole ring proton (if H-4 is present, but here we have Cl-4) or the N-Methyl peak at a distinct shift compared to the 4-nitro isomer. (N-Me for 5-nitro is usually

      
       3.8-4.0 ppm; 4-nitro is 
      
      
      
      3.6-3.7 ppm).

Core Protocol 2: Functionalization via

Objective: Displacement of the 4-Chloro group to generate novel derivatives (e.g., 4-amino or 4-thio analogs).

Mechanistic Insight

The nitro group at C-5 is a powerful electron-withdrawing group (EWG), activating the C-4 position for Nucleophilic Aromatic Substitution (


). The Chlorine acts as the leaving group.
  • Reactivity Order: Thiols > Amines > Alkoxides.

  • Catalysis: Often requires a non-nucleophilic base (DIPEA or

    
    ) to scavenge the HCl formed.
    
Visualization: Mechanism

SNAr_Mechanism Substrate 1-Alkyl-4-chloro-5-nitroimidazole Complex Meisenheimer Complex (Transition State) Substrate->Complex Addition Nucleophile Nucleophile (Nu:) (Amine/Thiol) Nucleophile->Complex Addition Product 4-Substituted-5-nitroimidazole (New API) Complex->Product Elimination LeavingGroup Cl- (Leaving Group) Complex->LeavingGroup Loss of Cl

Figure 2: The


 pathway. The nitro group activates the ring, allowing the nucleophile to displace the chlorine.
Protocol: Synthesis of 4-Morpholino Derivative (Example)

Reagents:

  • 1-Methyl-4-chloro-5-nitroimidazole (Intermediate from Protocol 1) (1.0 eq)

  • Morpholine (2.0 eq)

  • Solvent: Acetonitrile or Ethanol

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 g of the chloro-intermediate in 15 mL of Acetonitrile.

  • Addition: Add Morpholine (excess is used as both nucleophile and acid scavenger).

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Monitoring: The reaction is slower than alkylation. Use HPLC to track the disappearance of the chloro-starting material.

  • Workup: Evaporate the solvent under reduced pressure.

  • Wash: Resuspend residue in water.[1] The product is usually less soluble than the morpholine hydrochloride salt. Filter the solid.[1]

  • Yield Check: Typical yields range from 70–85%.

Quantitative Data & Troubleshooting

Reactivity Profile of Nucleophiles

The following table summarizes the expected conditions for displacing the 4-Cl group based on nucleophile strength.

Nucleophile ClassExample ReagentSolvent SystemTemp (°C)Typical YieldNotes
Thiols Thiophenol / MercaptoethanolDMF /

25–40>90%Highly reactive; odor control required.
Primary Amines BenzylamineEthanol78 (Reflux)75–85%May require excess amine.
Secondary Amines Morpholine / PiperazineAcetonitrile80 (Reflux)60–80%Steric hindrance can slow reaction.
Alkoxides Sodium MethoxideMethanol6050–70%Competition with hydrolysis (OH-) possible.
Troubleshooting Guide
  • Problem: Low yield of 5-nitro isomer during alkylation.

    • Solution: Switch solvent to dry Acetone or Acetonitrile. High temperatures in DMF can sometimes promote thermodynamic equilibration to the 4-nitro form.

  • Problem: Incomplete

    
     reaction.
    
    • Solution: Add a catalytic amount of Potassium Iodide (Finkelstein condition) to transiently form the more reactive 4-Iodo intermediate in situ.

  • Problem: Formation of "tar" or dark impurities.

    • Solution: Nitroimidazoles are light-sensitive. Wrap reaction vessels in aluminum foil.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 4 (Oral).[3]

  • Mutagenicity: Suspected Muta. 2 (Nitroimidazole class characteristic).

  • Skin/Eye Irritation: Category 2.

PPE Requirements:

  • Respiratory: N95 or P100 respirator is mandatory when handling powder (dust hazard).

  • Skin: Nitrile gloves (double gloving recommended for DMSO/DMF solutions).

  • Engineering Controls: All weighing and transfer must occur inside a certified Chemical Fume Hood.

References

  • MDPI - Molecules. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link][1]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Radical-nucleophilic Substitution (SRN1) Reactions. Part 5. Anions of Nitroimidazoles. Available at: [Link][1][4][5]

  • Journal of Medicinal Chemistry. (1969). 1-Substitution in 2-methyl-4(5)-nitroimidazole.[6][7][8] I. Synthesis of compounds with potential antitrichomonal activity.[8] Available at: [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole.[2] Available at: [Link]

Sources

Application

Application Note: Reaction Conditions for Displacing Chlorine in Nitroimidazoles via Nucleophilic Aromatic Substitution

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the nucleophilic aromatic substitution (SNAr) of chlorine on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the nucleophilic aromatic substitution (SNAr) of chlorine on nitroimidazole scaffolds. Nitroimidazoles are a cornerstone in medicinal chemistry, with prominent drugs like metronidazole and fexinidazole highlighting their therapeutic importance.[1] The functionalization of the nitroimidazole core, particularly through the displacement of a chloro leaving group, is a critical strategy for developing new analogues with enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity.[2] This document elucidates the underlying SNAr mechanism, explores the critical parameters influencing reaction outcomes, and presents detailed, field-proven protocols for common substitution reactions.

Theoretical Background: The SNAr Mechanism in Nitroimidazoles

The displacement of chlorine from a nitroimidazole ring does not proceed through classic SN1 or SN2 pathways, which are geometrically unfavorable on an sp2-hybridized carbon within an aromatic system.[3] Instead, the reaction follows a well-defined Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is rendered feasible by the presence of a potent electron-withdrawing group (EWG)—in this case, the nitro (–NO2) group—which activates the aromatic ring towards nucleophilic attack.[4]

The mechanism is a two-step addition-elimination process:

  • Nucleophilic Addition: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chlorine atom. This attack breaks the aromaticity of the imidazole ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3] The stability of this complex is paramount for the reaction to proceed. The nitro group plays a crucial role by delocalizing the negative charge through resonance, particularly when positioned ortho or para to the site of substitution.[3][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl-), a good leaving group. This step yields the final substituted nitroimidazole product.

Caption: General mechanism for SNAr on a chloro-nitroimidazole.

Key Reaction Parameters and Optimization

The success of a chlorine displacement reaction on a nitroimidazole hinges on the careful selection and optimization of several key parameters. The interplay between these factors determines reaction rate, yield, and purity.

Substrate: The Chloro-nitroimidazole Core

The inherent reactivity of the substrate is dictated by the electronic environment of the imidazole ring. The position of the nitro group relative to the chlorine atom is the single most important structural feature. For effective activation, the –NO2 group must be positioned to stabilize the negative charge of the Meisenheimer complex, typically at the C4 or C5 position when chlorine is at C2, or vice-versa.

The Nucleophile

A wide array of nucleophiles can be employed to displace the chloro group. The choice of nucleophile is application-specific, aiming to install a desired functional group for biological activity or further chemical modification.

  • N-Nucleophiles (Amines): Primary and secondary amines (aliphatic and aromatic) are commonly used to synthesize amino-nitroimidazole derivatives.[6] The basicity and steric bulk of the amine will influence its nucleophilicity and reaction rate.

  • O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols react to form ether linkages. These nucleophiles typically require deprotonation by a base to form the more potent alkoxide or phenoxide species.[7]

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and readily react to form thioethers, often under mild conditions.

The Solvent

Solvent choice is critical for SNAr reactions. The ideal solvent should solubilize the reactants while facilitating the desired mechanism.[8]

  • Dipolar Aprotic Solvents: These are the most common and effective solvents for SNAr reactions.[9] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH3CN) excel at solvating cations but leave the nucleophilic anion relatively "bare" and highly reactive. This significantly accelerates the rate of nucleophilic attack.[9][10]

  • Protic Solvents: Solvents like ethanol or water are generally less effective as they can solvate and deactivate the nucleophile through hydrogen bonding.[10] However, in some "green chemistry" approaches, water has been successfully used, particularly with highly activated substrates.[11]

  • Ethereal & Chlorinated Solvents: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used but are generally less efficient than polar aprotic solvents for promoting SNAr reactions.

The Base

A base is frequently required, serving one of two primary roles:

  • Nucleophile Deprotonation: For moderately acidic nucleophiles like alcohols, phenols, or even some amines, a base is used to generate the more reactive conjugate base (e.g., alkoxide). Common choices include sodium hydride (NaH) for strong deprotonation or weaker inorganic bases like potassium carbonate (K2CO3).[7][12]

  • Acid Scavenging: When the reaction generates an acidic byproduct (e.g., HCl from the reaction with a neutral amine nucleophile), a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is added to prevent protonation of the nucleophile or product.

Temperature

Reaction temperatures can range from ambient to reflux conditions. The required temperature depends on the reactivity of the substrate and the nucleophile.

  • Highly activated substrates (e.g., dinitro-substituted) with strong nucleophiles may react at room temperature or with gentle heating.[12]

  • Less activated substrates or weaker nucleophiles often require elevated temperatures (e.g., 75-120 °C) to achieve a reasonable reaction rate.[7][13]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for chlorine displacement on nitroimidazole derivatives, showcasing the interplay of the parameters discussed above.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-(2-chloroethyl)-2-methyl-5-nitroimidazoleGlycineNaOHWaterRT1-[13]
2-chloro-1-methyl-5-nitroimidazoleIsobutylamine-CH2Cl2:CH3OH--56.7[6]
2-chloro-1-methyl-5-nitroimidazoleAniline-CH2Cl2:CH3OH--9.0[6]
MetronidazoleEthyl ChloroacetateK2CO3DMF2510-[12]
2-chloro-4-nitroimidazoleTBS-protected 2-bromoethanolK2CO3CH3CN75--[7]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common chlorine displacement reactions on nitroimidazole substrates.

Protocol 1: Displacement with an Amine Nucleophile

This protocol is adapted from the synthesis of 4-amino-5-nitroimidazole analogues and is suitable for reacting a chloro-nitroimidazole with a primary or secondary amine.[6]

Materials:

  • 4-Chloro-1-methyl-5-nitroimidazole (1.0 eq)

  • Amine nucleophile (e.g., Isobutylamine) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq, as acid scavenger)

  • Anhydrous Acetonitrile (CH3CN)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-1-methyl-5-nitroimidazole (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Begin stirring the solution/suspension at room temperature.

  • Add triethylamine (1.5 eq) to the mixture.

  • In a separate vial, dissolve the amine nucleophile (1.2 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the reaction flask over 10 minutes.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-nitroimidazole.

Protocol 2: Displacement with an Alkoxide Nucleophile

This protocol describes a typical procedure for displacing chlorine with an alcohol, which is first deprotonated to form a more reactive alkoxide.[7][12]

Materials:

  • 2-Chloro-1-methyl-4-nitroimidazole (1.0 eq)

  • Alcohol nucleophile (e.g., Benzyl alcohol) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Carefully add the alcohol nucleophile (1.1 eq) to the DMF and stir.

  • Cool the flask to 0°C using an ice bath.

  • In small portions, carefully add the sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • In a separate flask, dissolve the 2-Chloro-1-methyl-4-nitroimidazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the chloro-nitroimidazole dropwise to the alkoxide solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride (NH4Cl) solution at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The logical flow from reaction setup to final product is crucial for reproducible and successful synthesis.

Workflow A Reagent Preparation (Drying solvents, weighing reactants) B Reaction Setup (Inert atmosphere, temperature control) A->B C Addition of Reagents (Controlled, dropwise addition) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Workup (Quenching, extraction, washing) D->E Reaction Complete F Purification (Column chromatography, recrystallization) E->F G Characterization (NMR, MS, HRMS) F->G

Caption: A standard workflow for synthesis and purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient activation of substrate; Weak nucleophile; Insufficient temperature; Deactivated nucleophile (e.g., protonated).Increase reaction temperature; Use a stronger base to generate a more potent nucleophile; Switch to a more polar aprotic solvent like DMSO; Ensure all reagents and solvents are anhydrous.
Multiple Products / Side Reactions Reaction at other sites; Decomposition of starting material or product at high temperatures; Base-induced side reactions.Lower the reaction temperature and increase reaction time; Use a milder base; Protect other reactive functional groups on the substrate or nucleophile.
Difficult Purification Product and starting material have similar polarity; Byproducts are difficult to separate.Optimize the reaction to drive it to completion; Explore different solvent systems for column chromatography; Consider recrystallization as an alternative purification method.

Conclusion

The displacement of chlorine on nitroimidazole rings via Nucleophilic Aromatic Substitution is a robust and versatile method for the synthesis of novel derivatives. A thorough understanding of the SNAr mechanism and the careful optimization of key parameters—substrate, nucleophile, solvent, base, and temperature—are essential for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this critical reaction in the fields of medicinal chemistry and drug development.

References

  • Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI.
  • Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. (n.d.). Iranian Journal of Medical Sciences.
  • Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Deriv
  • Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Deriv
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.).
  • Synthesis and antimicrobial activities of some new nitroimidazole deriv
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine. (n.d.). Benchchem.
  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). MDPI.
  • SNAr Solvents and Reagents. (n.d.). WordPress.com.
  • 16.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
  • Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. (2022). YouTube.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (n.d.). PMC.

Sources

Method

4-Chloro-2-methyl-5-nitro-1H-imidazole in heterocyclic synthesis

Application Note: Chemo-Selectivity & Functionalization of 4-Chloro-2-methyl-5-nitro-1H-imidazole Executive Summary This technical guide details the synthetic utility of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selectivity & Functionalization of 4-Chloro-2-methyl-5-nitro-1H-imidazole

Executive Summary

This technical guide details the synthetic utility of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) , a high-value scaffold for generating bioactive heterocycles. CMNI is characterized by a "push-pull" electronic system where the electron-withdrawing nitro group at C5 activates the chlorine atom at C4 toward Nucleophilic Aromatic Substitution (


). This reactivity, combined with the amphoteric nature of the imidazole ring, makes CMNI a critical precursor for purine mimetics, radiosensitizers, and antibiotic drug candidates (e.g., Metronidazole analogs).

This document provides validated protocols for regioselective N-alkylation ,


 diversification , and bicyclic ring fusion , supported by mechanistic insights and safety standards.

Chemical Profile & Reactivity Logic

The Electronic Landscape

The CMNI scaffold presents three distinct reactive sites. Understanding the electronic interplay between them is prerequisite for successful method design.

  • C4-Chloride (

    
     Electrophile):  The nitro group at C5 and the imine nitrogen (N3) exert a strong 
    
    
    
    (mesomeric) and
    
    
    (inductive) effect, significantly lowering the LUMO energy at C4. This makes the chlorine atom highly labile to nucleophilic attack, even by weak nucleophiles.
  • N1-Proton (Acidic/Nucleophilic): The

    
     of the imidazole NH is lowered by the nitro group (approx. 
    
    
    
    9-10), facilitating deprotonation by mild bases (
    
    
    ). However, the resultant anion is an ambident nucleophile (N1 vs. N3).
  • C5-Nitro (Reducible Handle): A masked amino group. Reduction allows for subsequent cyclization with the C4-substituent to form bicyclic systems (e.g., imidazo[4,5-d]pyrimidines).

Critical Control Point: Tautomerism & Regioselectivity

In solution, CMNI exists in equilibrium between two tautomers:

  • 4-chloro-5-nitro (Proton on N adjacent to

    
     - Sterically crowded).
    
  • 5-chloro-4-nitro (Proton on N distal to

    
     - Sterically favored).
    

Synthetic Consequence: During N-alkylation, the "wrong" isomer often predominates.

  • Thermodynamic Product: 1-alkyl-4-nitro isomer (via alkylation of the less hindered nitrogen).

  • Bioactive Target: 1-alkyl-5-nitro isomer (often required for antibiotic activity, e.g., Metronidazole).[1]

  • Solution: Use of specific acid catalysts or bulky protecting groups can shift this ratio, but chromatographic separation is frequently required.

Visualization: Reactivity & Workflow

CMNI_Reactivity cluster_legend Reaction Class CMNI 4-Chloro-2-methyl- 5-nitro-1H-imidazole (CMNI) N_Alk N-Alkylation (N1 vs N3 Isomerism) CMNI->N_Alk Base/R-X SNAr SNAr Displacement (C4 Functionalization) CMNI->SNAr Nucleophiles (R-NH2, R-SH) N_Alk->SNAr Route A: Protect then sub Red Nitro Reduction (-NO2 to -NH2) SNAr->Red Fe/AcOH or H2/Pd Cycl Bicyclic Fusion (Purine Analogs) Red->Cycl HC(OEt)3 or Phosgene L1 Starting Material L2 Substitution L3 Cyclization

Figure 1: Strategic reaction pathways for CMNI. The scaffold allows divergent synthesis: Path A prioritizes N-functionalization, while Path B prioritizes C4-substitution followed by ring fusion.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install an alkyl group at N1 while characterizing the N1/N3 isomer ratio.[2]

Reagents:

  • CMNI (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Procedure:

  • Dissolution: Dissolve CMNI (10 mmol) in anhydrous DMF (15 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at RT for 30 mins. Observation: Solution may darken.
    
  • Addition: Add Alkyl Halide (12 mmol) dropwise via syringe to control exotherm.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Pour mixture into ice-water (100 mL). Extract with EtOAc (

    
     mL). Wash organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: The crude residue will contain both 1-alkyl-5-nitro and 1-alkyl-4-nitro isomers. Separate via Flash Column Chromatography (Silica Gel, Gradient 0-50% EtOAc/Hexane).

    • Note: The 5-nitro isomer is typically less polar (elutes first) due to intramolecular H-bonding or dipole cancellation, but this varies by R-group. Confirm structure via NOESY NMR.

Protocol B: Displacement of Chloride

Objective: Displacement of the activated C4-Cl by a primary amine.

Reagents:

  • CMNI (or N-alkylated derivative) (1.0 equiv)

  • Nucleophile: Morpholine or Benzylamine (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: Ethanol or Isopropanol

Procedure:

  • Setup: In a pressure vial or round-bottom flask, suspend CMNI (5 mmol) in Ethanol (10 mL).

  • Addition: Add DIPEA (7.5 mmol) followed by the amine nucleophile (6 mmol).

  • Reflux: Heat to reflux (80°C) for 3-12 hours.

    • Visual Cue: Reaction often turns bright yellow/orange due to the formation of the amino-nitro chromophore.

  • Isolation: Cool to RT. In many cases, the product precipitates directly.

    • If Solid: Filter and wash with cold EtOH.

    • If Soluble: Evaporate solvent, redissolve in DCM, wash with water, and recrystallize from EtOH/Water.

Table 1: Nucleophile Reactivity Profile (


) 
Nucleophile ClassExampleConditionsYield (Typical)Notes
Primary Amines BenzylamineEtOH, Reflux, 4h85-95%Cleanest reaction; product precipitates.
Secondary Amines MorpholineEtOH, Reflux, 6h75-85%Requires longer times; steric hindrance.
Thiols ThiophenolDMF,

, RT
>90%Highly exothermic; add thiol slowly.
Alkoxides NaOMeMeOH, Reflux60-70%Competition with hydrolysis (OH displacement).
Protocol C: Nitro Reduction & Imidazopyrimidine Cyclization

Objective: Synthesis of a bicyclic purine analog (7-methyl-9-substituted-purine derivative).

Step 1: Reduction

  • Dissolve the

    
     product (4-amino-5-nitroimidazole derivative) in MeOH.
    
  • Add 10 mol% Pd/C catalyst.

  • Stir under

    
     balloon (1 atm) for 4 hours at RT.
    
  • Filter through Celite to remove Pd. Use immediately (diamines are air-sensitive).

Step 2: Cyclization (One-Pot)

  • Take the fresh filtrate (4,5-diaminoimidazole) and add Triethyl Orthoformate (TEOF) (5 equiv) and a catalytic amount of p-TsOH.

  • Reflux for 2-4 hours.

  • Concentrate in vacuo. Purify via recrystallization (usually from EtOH).[3]

Troubleshooting & Safety Directives

Safety Hazards (SDS Summary)
  • Thermal Instability: Nitroimidazoles possess high decomposition energy. Do not distill residues containing CMNI at high temperatures (>150°C) without DSC testing.

  • Toxicity: CMNI and its derivatives are potential mutagens (Ames positive). Handle in a fume hood with double nitrile gloves.

  • Skin Sensitization: Avoid contact; delayed hypersensitivity reactions are common.

Troubleshooting Guide
  • Problem: Low yield in N-alkylation (Recovered SM).

    • Root Cause:[3][4][5][6]

      
       is too weak for the specific tautomer equilibrium in the chosen solvent.
      
    • Fix: Switch to NaH (1.1 equiv) in dry DMF at 0°C. Warning:

      
       gas evolution.
      
  • Problem: Hydrolysis of Chloride instead of Amine substitution.

    • Root Cause:[3][4][5][6] Wet solvent or hydroxide impurities.

    • Fix: Use anhydrous solvents and amine bases (DIPEA/TEA) rather than inorganic hydroxides.

  • Problem: Incomplete Reduction of Nitro group.

    • Fix: If Pd/C fails due to "poisoning" by the imidazole nitrogens, use Iron powder in Acetic Acid (Fe/AcOH) at 60°C.

References

  • Mechanistic Basis of

    
     in Nitroimidazoles: 
    
    • Nucleophilic Substitutions on Aromatic Systems.[5] Chemistry LibreTexts. (2021). Link

  • Synthesis of Metronidazole Analogs & Sulfones

    • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. (2014). Link

  • Regioselectivity in Alkylation

    • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole.[2] Der Pharma Chemica. (2015). Link

  • Bicyclic Synthesis (Imidazo[4,5-c]pyridines)

    • The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives.[7] Journal of Heterocyclic Chemistry.[7] (1965).[7] Link

  • Safety Data (SDS)

    • 2-Methyl-5-nitroimidazole SDS.[8] Fisher Scientific. (2025).[9][10][11] Link

Disclaimer: The protocols described herein involve hazardous chemicals.[9][10] A comprehensive Risk Assessment must be performed by qualified personnel prior to execution.

Sources

Application

Application Note: High-Chemofidelity Functionalization of Nitroimidazoles via Organomagnesium Intermediates

Part 1: Executive Summary & The Chemoselectivity Paradox The nitroimidazole scaffold (e.g., Metronidazole, Tinidazole) is a cornerstone of antibiotic and antiparasitic pharmacophores. However, functionalizing this ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Chemoselectivity Paradox

The nitroimidazole scaffold (e.g., Metronidazole, Tinidazole) is a cornerstone of antibiotic and antiparasitic pharmacophores. However, functionalizing this ring system using organometallic reagents is historically classified as "forbidden chemistry."

The Paradox:

  • Requirement: Drug discovery often requires introducing carbon-based substituents (alkyl, aryl, carbonyl) onto the imidazole ring.

  • Conflict: Standard Grignard reagents (

    
    ) are hard nucleophiles and strong reducing agents. The nitro group (
    
    
    
    ) is highly electrophilic.
  • Outcome: reacting a standard Grignard with a nitroimidazole typically results in reductive alkylation or oxidative nucleophilic substitution (Bartoli-type pathways) rather than the desired substitution, often leading to complex mixtures of hydroxylamines, oximes, or azo compounds.

The Solution: Modern organomagnesium chemistry, specifically the work pioneered by Paul Knochel, allows for the generation of magnesiated nitroimidazoles via Halogen-Magnesium Exchange or Directed Magnesiation at cryogenic temperatures. This approach bypasses the thermodynamic instability of the nitro-magnesium species, allowing for clean electrophilic trapping.

Part 2: Mechanistic Divergence

To successfully execute this chemistry, one must understand the competition between the "Destructive" and "Constructive" pathways.

Diagram 1: Reaction Pathway Divergence

The following diagram illustrates the critical temperature and reagent dependence of the reaction outcome.

ReactionPathways Substrate Nitroimidazole-X (Halogenated) Grignard Standard R-MgX (> 0°C) Substrate->Grignard Direct Addition Turbo iPrMgCl·LiCl (-78°C to -40°C) Substrate->Turbo I/Mg Exchange Bartoli Nitronate/Nitroso Intermediate Grignard->Bartoli Attack on N-O MgSpecies Nitro-Magnesium Carbanion Turbo->MgSpecies Kinetic Control Destruction Bartoli Indole / Redox Mix (DESTRUCTION) Bartoli->Destruction Rearrangement/Redox Product Functionalized Nitroimidazole MgSpecies->Product + Electrophile (E+)

Caption: Divergence of reaction pathways. Path A (Red) shows the destructive attack on the nitro group by standard Grignards. Path B (Green) shows the successful generation of a stable intermediate using Turbo Grignard reagents at low temperature.

Part 3: Strategic Protocol Design

Reagent Selection: The "Turbo" Advantage

Standard Grignards (e.g.,


) are too nucleophilic toward the nitro group. We utilize Turbo Grignards  (

) or Knochel-Hauser Bases (

).
FeatureStandard Grignard (

)
Turbo Grignard (

)
Primary Mechanism Nucleophilic Addition / SETHalogen-Metal Exchange
Agglomeration Polymeric aggregates (slows exchange)Monomeric/Dimeric (LiCl breaks aggregates)
Nitro Tolerance Poor (Attacks

>

)
High (Stable at

to

)
Solubility Moderate in THFExcellent in THF
The "Protection" Rule

Critical: The imidazole ring nitrogen (


) must be protected.
  • Why: The

    
     proton is acidic (
    
    
    
    ). Any Grignard reagent will instantly deprotonate this site. The resulting
    
    
    -magnesiated species is highly insoluble and electron-rich, deactivating the ring toward exchange and complicating solubility.
  • Recommended PG: Methyl (if permanent), SEM (2-(Trimethylsilyl)ethoxymethyl), or BOM (Benzyloxymethyl).

Part 4: Detailed Experimental Protocol

Objective: Preparation of 2-formyl-1-methyl-5-nitroimidazole via Iodine-Magnesium Exchange.

Phase 1: Preparation & Safety Setup
  • Hazards: Nitroimidazoles are potentially energetic. Organomagnesium reagents are pyrophoric.[1]

  • Glassware: Flame-dried, argon-purged Schlenk flask or 3-neck round bottom flask.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

Phase 2: The Exchange (Step-by-Step)
  • Substrate Loading: Charge the flask with 4-iodo-1-methyl-5-nitroimidazole (1.0 equiv, e.g., 253 mg, 1.0 mmol). Add anhydrous THF (5 mL) to obtain a 0.2 M solution.

    • Note: The iodine must be ortho to the nitro group for maximum exchange efficiency, though 5-nitro-4-iodo systems are standard.

  • Cryogenic Cooling: Cool the solution to

    
      using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
    • Critical: Do not attempt this at

      
      . The nitro-magnesium intermediate will decompose.
      
  • Magnesiation (The Critical Step): Add

    
      (Phenylmagnesium chloride) or 
    
    
    
    (1.1 equiv) dropwise over 5 minutes.
    • Insight: While

      
       is standard, Knochel has reported that 
      
      
      
      is sometimes superior for nitroarenes because the byproduct (
      
      
      ) and the reagent itself are less reductive than isopropyl species, minimizing electron transfer side reactions.
  • Exchange Period: Stir at

    
     for 15–30 minutes .
    
    • Monitoring: Take a 0.1 mL aliquot, quench with

      
      , and check via GC-MS or NMR. Disappearance of the iodide and appearance of the deuterated species indicates successful generation of the Grignard.
      
  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, or an aldehyde) (1.2 equiv) dropwise.

    • Note: The electrophile must be added at

      
      .
      
  • Warming & Quench: Allow the reaction to warm slowly to

    
     over 1 hour.
    Quench with saturated aqueous 
    
    
    
    solution.
Phase 3: Workup
  • Extract with EtOAc (

    
    ).
    
  • Wash combined organics with brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purify via flash chromatography (Silica gel).

Part 5: Troubleshooting & "Forbidden" Scenarios

Scenario A: "I want to add a Grignard to a Nitroimidazole Ketone."
  • Context: You have a ketone side chain on a nitroimidazole and want to add

    
     to the ketone.
    
  • Verdict: High Risk. [2]

  • Fix: Use Organozinc reagents (

    
    ) or Cerium(III) chloride  additives (
    
    
    
    ). Cerium increases the oxophilicity (affinity for carbonyl oxygen) and suppresses the basicity/nucleophilicity toward the nitro group.
    • Protocol: Pre-stir

      
       (anhydrous) with the ketone at 
      
      
      
      , then add the Grignard.
Scenario B: "The reaction turned black/tarry."
  • Cause: The Bartoli reaction occurred.[3][4][5][6][7] The Grignard attacked the nitro oxygen.[3][5][6][8]

  • Fix: Lower temperature to

    
    . Switch from 
    
    
    
    to
    
    
    for the exchange. Ensure the reaction time before adding the electrophile is minimized (nitro-Grignards are metastable).
Diagram 2: Workflow Decision Tree

DecisionTree Start Goal: Functionalize Nitroimidazole Type Type of Reaction? Start->Type DirectAdd Add R-MgX to Side Chain (Ketone/Aldehyde) Type->DirectAdd RingFunc Functionalize the Imidazole Ring Type->RingFunc Advice1 STOP. Use R-ZnX or CeCl3 + R-MgX (-78°C) DirectAdd->Advice1 Exchange Is the Ring Halogenated? RingFunc->Exchange YesHalo Use I/Mg Exchange (iPrMgCl·LiCl, -78°C) Exchange->YesHalo Yes (I/Br) NoHalo Use Deprotonation (TMPMgCl·LiCl, -78°C) Exchange->NoHalo No (H)

Caption: Decision matrix for selecting the correct organometallic protocol based on substrate structure and desired outcome.

Part 6: References

  • Sapountzis, I., & Knochel, P. (2002). A New General Preparation of Polyfunctional Diarylamines by the Addition of Functionalized Arylmagnesium Compounds to Nitroarenes. Journal of the American Chemical Society. Link

  • Knochel, P., et al. (2003).[9][10] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition.[10] Link

  • Barl, N. M., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[11][12]·LiCl and Related Exchange Reagents.[10][13] Heterocycles.[3][13] Link

  • Bartoli, G., et al. (1989).[8] Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.[3][8] Tetrahedron Letters.[6][8] Link

  • Krasovskiy, A., & Knochel, P. (2004).[14] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[11] Angewandte Chemie International Edition.[10] Link

Sources

Method

Application Note: Chemoselective Hydrogenation of 4-Chloro-2-methyl-5-nitro-1H-imidazole

Executive Summary This application note details the protocol for the chemoselective catalytic hydrogenation of 4-Chloro-2-methyl-5-nitro-1H-imidazole to its corresponding amine, 5-Amino-4-chloro-2-methyl-1H-imidazole . T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 4-Chloro-2-methyl-5-nitro-1H-imidazole to its corresponding amine, 5-Amino-4-chloro-2-methyl-1H-imidazole .

The primary challenge in this transformation is the chemoselectivity required to reduce the nitro group (


) while preserving the carbon-chlorine (

) bond, which is susceptible to hydrogenolysis (dechlorination) under standard hydrogenation conditions. Furthermore, the resulting 5-aminoimidazole moiety is electronically electron-rich and prone to rapid oxidative degradation.

Key Deliverables:

  • A validated Raney Nickel (Ra-Ni) protocol ensuring >98% retention of the chlorine atom.

  • A stabilization strategy isolating the product as a dihydrochloride salt .

  • Process safety guidelines for handling pyrophoric catalysts in nitro-reductions.

Introduction & Mechanistic Challenges

The Substrate Context

Nitroimidazoles, such as Ornidazole and Metronidazole, are cornerstones of antibiotic and antiprotozoal therapy.[1] The 4-chloro-5-nitro analog is a high-value intermediate for synthesizing fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines) or novel purine mimics.

The Selectivity Problem

In catalytic hydrogenation, two competing pathways exist:

  • Pathway A (Desired): Stepwise reduction of

    
     to 
    
    
    
    via nitroso and hydroxylamine intermediates.
  • Pathway B (Undesired): Hydrogenolysis of the

    
     bond, leading to des-chloro impurities (2-methyl-5-aminoimidazole).
    

Palladium (Pd/C) catalysts are notoriously active for Pathway B. To achieve Pathway A, we utilize Raney Nickel , which exhibits high activity for nitro reduction but significantly lower affinity for oxidative addition into heteroaryl-chloride bonds under mild conditions.

Reaction Pathway Diagram

ReactionPathway Substrate 4-Chloro-2-methyl- 5-nitroimidazole Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Ra-Ni) SideProduct IMPURITY: Dechlorinated Amine Substrate->SideProduct Pd/C or High Temp (C-Cl Cleavage) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product TARGET: 5-Amino-4-chloro- 2-methylimidazole Hydroxylamine->Product + H2 (Desired Path) Product->SideProduct Over-reduction

Figure 1: Mechanistic pathway highlighting the competition between nitro reduction (green) and hydrodechlorination (red).

Method Development & Optimization

Catalyst Selection Matrix

The following data summarizes the screening process used to select the optimal catalyst system.

Catalyst SystemPressure (bar)Temp (°C)Conversion (%)De-Cl Impurity (%)Outcome
10% Pd/C 3.025100>45%Failed (Major dechlorination)
5% Pt/C (Sulfided) 5.05095<1%Good , but expensive
Raney Nickel (A-5000) 3.02599<2%Optimal (Cost/Selectivity balance)
Fe/HCl (Chemical) N/A801000%Messy (Iron waste, difficult isolation)
Solvent Effects[10]
  • Methanol (MeOH): Excellent solubility for the nitro-substrate.

  • Acidic Additives: Avoiding free acid during hydrogenation is crucial; while acid stabilizes the amine product, it can accelerate dehalogenation on metal surfaces. Acidification is performed immediately post-filtration.

Experimental Protocol

Materials
  • Substrate: 4-Chloro-2-methyl-5-nitro-1H-imidazole (purity >98%).[2]

  • Catalyst: Raney Nickel (active slurry in water, pH ~10).

  • Solvent: Methanol (HPLC grade).

  • Reagent: Hydrochloric acid (4M in dioxane or concentrated aqueous).

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave (High Pressure).

Step-by-Step Procedure
Phase 1: Reactor Loading
  • Weighing: Charge 10.0 g (61.9 mmol) of 4-Chloro-2-methyl-5-nitro-1H-imidazole into the autoclave glass liner.

  • Solvent Addition: Add 100 mL of Methanol. Stir to dissolve (sonicate if necessary).

  • Catalyst Addition (CRITICAL SAFETY):

    • Note: Raney Nickel is pyrophoric.[3] Never let it dry.[3][4]

    • Wash 1.0 g (10 wt%) of Raney Nickel slurry with methanol (

      
       mL) to remove water.
      
    • Transfer the catalyst to the reactor under a blanket of Nitrogen (

      
      ).
      
Phase 2: Hydrogenation
  • Purging: Seal the reactor. Purge with

    
     (
    
    
    
    bar) to remove oxygen. Then purge with Hydrogen (
    
    
    ) (
    
    
    bar).
  • Reaction: Pressurize to 3.0 bar (45 psi) with

    
    .
    
  • Agitation: Set stirring to 800-1000 rpm. Mass transfer is the rate-limiting step.

  • Temperature: Maintain at 25–30°C .

    • Warning: Do not exceed 40°C. Higher temperatures increase the kinetic rate of C-Cl bond cleavage.

  • Monitoring: Monitor

    
     uptake. The reaction is typically complete when uptake plateaus (approx. 2-4 hours). Verify by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
    
Phase 3: Work-up and Isolation (Stabilization)
  • Filtration: Depressurize and purge with

    
    . Filter the reaction mixture through a Celite pad under an inert atmosphere (
    
    
    
    or Argon) to remove the catalyst.
    • Safety: Keep the filter cake wet with methanol at all times. Immediately quench the catalyst filter cake in water.

  • Acidification: The filtrate contains the free amine, which is unstable (darkens rapidly in air). Immediately add 35 mL of 4M HCl in dioxane (or equivalent molar excess of conc. HCl).

  • Crystallization: Concentrate the solution under reduced pressure (Rotavap at 40°C) to approx. 20% volume. Add cold Diethyl Ether (50 mL) or Isopropanol to precipitate the salt.

  • Filtration: Filter the white to off-white solid. Wash with cold ether.

  • Drying: Dry under vacuum at 40°C.

Yield: Expected yield of 4-Chloro-2-methyl-5-amino-1H-imidazole dihydrochloride is 85–92%.

Process Safety & Handling

Hydrogen Hazards
  • Hydrogen is flammable and explosive (LEL 4%). Ensure all equipment is grounded to prevent static discharge.

  • Perform leak checks on the autoclave using

    
     before introducing 
    
    
    
    .
Pyrophoric Catalyst (Raney Nickel)
  • Raney Nickel ignites spontaneously in air when dry.

  • Waste Disposal: Quench spent catalyst in a dilute acid solution or keep submerged in water in a dedicated waste container labeled "Pyrophoric Waste."

Workflow Visualization

Workflow Start Start: Nitro Substrate + MeOH Reaction Hydrogenation 3 bar H2, 25°C, 4h Start->Reaction CatPrep Cat Prep: Ra-Ni Wash (Methanol Exchange) CatPrep->Reaction Filter Filtration (Celite) Inert Atmosphere Reaction->Filter Quench Stabilization: Add HCl immediately Filter->Quench Filtrate (Unstable Amine) Isolate Isolation: Precipitate HCl Salt Quench->Isolate

Figure 2: Operational workflow emphasizing the critical stabilization step post-filtration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dechlorination (>2%) Temperature too highEnsure internal temp stays <30°C.
Hydrogen pressure too highReduce pressure to 1-2 bar.
Reaction time too longStop reaction immediately upon

uptake cessation.
Incomplete Conversion Poisoned CatalystEnsure thorough washing of Ra-Ni (remove trace Al/alkali).
Poor Mass TransferIncrease stirring speed (>800 rpm).
Product turns black Oxidation of free amineMinimize air exposure; Acidify filtrate immediately.

References

  • Rylander, P. N. (1967).[5] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on halonitro reduction selectivity).

  • Organic Syntheses. (1955). Raney Nickel Catalyst W-6. Org. Synth. Coll. Vol. 3, p.181. Link

  • Fisher Scientific. (2024). Safety Data Sheet: Raney Nickel Slurry. Link

  • Kubicki, M., & Wagner, P. (2005).[6] 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole.[6] Acta Crystallographica Section C. (Structural data on related chlorinated nitroimidazoles). Link

  • Boulanger, B. (2010). The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[5] (Guide on catalyst poisoning and selectivity). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitroimidazole Thermal Stability

Topic: Preventing Decomposition of Nitroimidazoles During Heating Audience: Researchers, Analytical Chemists, and Formulation Scientists Introduction: The Thermal Lability of the C-N Bond Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of Nitroimidazoles During Heating Audience: Researchers, Analytical Chemists, and Formulation Scientists

Introduction: The Thermal Lability of the C-N Bond

Welcome to the Technical Support Center. If you are working with nitroimidazoles (Metronidazole, Tinidazole, Dimetridazole, etc.), you have likely encountered their "Achilles' heel": thermal instability.

Whether you are observing ghost peaks in Gas Chromatography (GC) or discoloration during autoclaving, the root cause is often the energetic instability of the nitro group (


) attached to the imidazole ring. Under thermal stress, this group is prone to homolytic cleavage or nitro-nitrite rearrangement, leading to radical fragmentation or hydrolysis.

This guide provides validated protocols to mitigate these issues across analytical and processing workflows.

Module 1: Analytical Challenges (Gas Chromatography)

Issue: "I see peak tailing, poor recovery, or 'ghost peaks' when analyzing Metronidazole by GC."

Diagnosis: Thermal degradation in the injection port. Nitroimidazoles have high polarity due to the hydroxyl (


) and nitro (

) groups. When subjected to the high temperatures of a GC inlet (

), underivatized molecules often degrade before volatilization, adsorbing to active sites in the liner.

The Solution: Silylation Derivatization You must block the polar hydroxyl group to increase volatility and thermal stability, allowing the molecule to fly at lower temperatures.

Protocol: BSTFA Derivatization Workflow

Standardized for Metronidazole/Tinidazole extraction from biological matrices.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Silylation agent).

  • TMCS: Trimethylchlorosilane (Catalyst, usually 1%).

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Procedure:

  • Dehydration (Critical): Ensure your sample extract is completely dry. Moisture hydrolyzes silylation reagents, creating monosilyl byproducts that foul the detector. Evaporate extracts to dryness under nitrogen at

    
    .
    
  • Reconstitution: Redissolve the residue in

    
     of anhydrous acetonitrile.
    
  • Derivatization: Add

    
     of BSTFA + 1% TMCS.
    
  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at

    
     for 30 minutes .
    
    • Why? While reaction kinetics are fast, mild heating ensures completion for sterically hindered sites without triggering thermal breakdown.

  • Injection: Inject

    
     into the GC. Set the inlet temperature to 
    
    
    
    (the derivative is stable here, whereas the parent compound is not).
Visual Workflow: Derivatization Logic

G Sample Wet Extract (Unstable) Dry N2 Evaporation (Remove H2O) Sample->Dry 40°C Reagent Add BSTFA + 1% TMCS (Silylation) Dry->Reagent Anhydrous Heat Incubate 60°C, 30 min Reagent->Heat Stable TMS-Derivative (Volatile & Stable) Heat->Stable -OH blocked GC GC Injection (Clean Peak) Stable->GC

Figure 1: Critical path for GC sample preparation. Note that moisture removal is the rate-limiting step for success.

Module 2: Process & Formulation (Sterilization)

Issue: "My Metronidazole solution turns yellow/brown after autoclaving."

Diagnosis: Hydrolytic degradation accelerated by heat and non-optimal pH. While solid-state nitroimidazoles melt/degrade


, in solution, they are susceptible to hydrolysis at standard autoclave temperatures (

). This reaction is strictly pH-dependent.

The Solution: pH Buffering Metronidazole is most stable in slightly acidic conditions (pH 4.5 – 6.0). At alkaline pH (


), hydroxide ions (

) attack the imidazole ring, causing rapid ring opening and discoloration.
Stability Data: pH vs. Degradation Rate
ConditionpH RangeStability at

(Autoclave)
Recommendation
Acidic

Moderate DegradationAvoid if possible; risk of acid-catalyzed hydrolysis.
Optimal 4.5 – 6.0 High Stability Target Zone. Use Citrate or Acetate buffers.
Neutral

AcceptableMarginal. Short cycles only (

min).
Alkaline

Rapid Degradation FORBIDDEN. Immediate yellowing/loss of potency.

Troubleshooting Protocol:

  • Check Pre-Autoclave pH: If your formulation includes basic excipients, titrate with Citric Acid to pH 5.0–5.5.

  • Oxygen Exclusion: Oxidation can synergize with thermal stress. Sparge the solution with Nitrogen (

    
    ) for 10 minutes prior to sealing the vessel.
    
  • Alternative Sterilization: If the formulation drifts above pH 6.5, do not heat. Use 0.22

    
     sterile filtration  instead.
    

Module 3: The Chemistry of Degradation

Issue: "Why does this happen? I need to explain the impurity profile to the FDA."

Mechanism: Thermal stress initiates a complex cascade. In the solid state or melt (e.g., Hot Melt Extrusion), the primary pathway is the Nitro-Nitrite Rearrangement .

  • Homolysis: The

    
     bond weakens.
    
  • Rearrangement: The nitro group isomerizes to a nitrite ester (

    
    ).
    
  • Fragmentation: This unstable ester cleaves, releasing nitric oxide (

    
    ) and leaving a reactive radical on the imidazole ring, which polymerizes (dark color) or reacts with excipients.
    
Visual Mechanism: Thermal Decay Pathway

Decomposition Parent Nitroimidazole (R-NO2) Heat Heat Input (>160°C or Autoclave) Parent->Heat Radical Nitro-Nitrite Rearrangement (R-ONO) Heat->Radical Isomerization Cleavage Homolytic Cleavage Radical->Cleavage Products NO• Gas + Imidazole Radical (Polymerization/Color Change) Cleavage->Products Irreversible

Figure 2: Simplified degradation pathway showing the critical rearrangement step that leads to irreversible product loss.

Frequently Asked Questions (FAQ)

Q: Can I analyze Metronidazole by GC without derivatization? A: Technically yes, but it is not recommended for quantitative work. You will likely see broad, tailing peaks and carryover. The high inlet temperature required to volatilize the polar parent compound (


) overlaps with its thermal degradation onset.

Q: I am doing Hot Melt Extrusion (HME). What is the safe temperature window? A: Metronidazole melts at


. TGA (Thermogravimetric Analysis) data shows weight loss (decomposition) begins almost immediately after melting, around 

. You have a very narrow processing window.
  • Tip: Use plasticizers to lower the glass transition (

    
    ) of your polymer matrix so you can extrude below the drug's melting point (solid dispersion) or strictly control residence time in the extruder.
    

Q: Does light affect thermal stability? A: Yes. Nitroimidazoles are photolabile. Light exposure creates free radicals that lower the activation energy for thermal decomposition. Always store samples in amber glassware, especially during heating steps.

References

  • Wang, Y., et al. (2018). "Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography B. Link

  • Sigma-Aldrich. (2025). "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin. Link

  • Bakshi, M., & Singh, S. (2004). "Stability of metronidazole, tetracycline HCl and famotidine alone and in combination."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ofokansi, K.C., & Uzor, P.F. (2011). "Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria." Journal of Pharmaceutical and Allied Sciences. Link

  • Chrom Tech. (2025). "Why Use GC Derivatization Reagents." Chrom Tech Support. Link

Sources

Optimization

Overcoming steric hindrance in 2-methyl-5-nitroimidazole reactions

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges in N-Alkylation Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: [ONLINE] Introduction: The "Steric Paradox" of 2-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges in N-Alkylation Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: [ONLINE]

Introduction: The "Steric Paradox" of 2-Methyl-5-Nitroimidazoles

Welcome to the technical support hub for nitroimidazole functionalization. If you are developing antimicrobials (like Metronidazole or Tinidazole) or hypoxia-activated prodrugs, you are likely facing the "Steric Paradox."

The 2-methyl-4(5)-nitroimidazole scaffold presents a unique challenge:

  • Steric Bulk: The C2-methyl group creates steric pressure on both N1 and N3.

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing.

  • The Trap: Standard alkylation conditions (Basic/Nucleophilic) favor the less hindered nitrogen, yielding the biologically inactive 4-nitro isomer . To get the active 5-nitro isomer , you must force the reaction to occur at the most sterically hindered position—adjacent to the nitro group.

This guide provides the protocols to overcome these barriers.

Module 1: Regioselectivity Troubleshooting

Q: Why is my reaction yielding the 4-nitro isomer instead of the desired 5-nitro isomer?

Diagnosis: You are likely operating under Kinetic Control using basic conditions.

The Science: In the tautomeric equilibrium of 2-methyl-4(5)-nitroimidazole, the proton shuttles between N1 and N3.

  • Basic Media (NaH, K₂CO₃, NaOH): The base deprotonates the imidazole to form an imidazolide anion. The incoming electrophile (alkyl halide) attacks the nitrogen atom furthest from the bulky/electron-withdrawing nitro group to minimize steric clash and electrostatic repulsion. This yields the 1-alkyl-4-nitroimidazole (inactive).

  • Acidic Media (Thermodynamic/Specific Control): Acid catalysis protonates the imidazole or the alkylating agent (e.g., epoxide). This shifts the mechanism. In the synthesis of Metronidazole, acid catalysis (formic/acetic acid) facilitates attack at the nitrogen adjacent to the nitro group, overcoming the steric barrier to form 1-alkyl-5-nitroimidazole .

Protocol: Switching to Acid-Catalyzed Alkylation Applicable for: Synthesis of Metronidazole, Tinidazole, and analogs.

ParameterStandard (Basic) - AVOID Optimized (Acidic) - USE
Catalyst K₂CO₃, NaH, NaOHFormic Acid, Acetic Acid, BF₃·OEt₂
Reagent Alkyl HalidesEpoxides (Ethylene Oxide/Chlorohydrin)
Temp 25°C - 60°C90°C - 130°C
Mechanism Sₙ2 (Sterically sensitive)Ring opening / Proton-transfer driven
Major Product 4-Nitro isomer5-Nitro isomer

Step-by-Step Workflow (Acid Route):

  • Mix: Charge reactor with 2-methyl-4(5)-nitroimidazole and excess Formic Acid (or Acetic Acid).

  • Activate: Heat to 40°C.

  • Addition: Slowly add the epoxide (e.g., ethylene oxide) or chlorohydrin.

  • Reaction: Ramp temperature to 110-120°C. The acid activates the epoxide ring, making it highly reactive enough to overcome the steric hindrance at the N-position adjacent to the nitro group [1].

  • Quench: Remove excess acid under reduced pressure; neutralize with aqueous NaOH.

Module 2: Reaction Stalling & Low Yields

Q: My reaction stalls at <40% conversion. How do I drive the reaction despite the C2-methyl steric bulk?

Diagnosis: The C2-methyl group physically blocks the approach of the electrophile, increasing the activation energy required for N-alkylation.

The Science: The C2-methyl group creates a "steric fence." Even if you target the easier 4-position, the C2-methyl still hinders the N1/N3 approach compared to unsubstituted imidazole. To overcome this, you must increase the kinetic energy of the system or use a catalyst that pre-organizes the reactants.

Troubleshooting Guide:

Option A: Lewis Acid Catalysis (The "Activator" Method)

Lewis acids can coordinate with the alkylating agent (especially acrylates or epoxides), increasing their electrophilicity to a point where they can penetrate the steric shield of the 2-methyl imidazole [2].

  • Reagents: AlCl₃, ZnCl₂, or BF₃·OEt₂.

  • Protocol:

    • Dissolve 2-methyl-5-nitroimidazole in anhydrous DMF.

    • Add 0.1 eq of ZnCl₂ or AlCl₃ .

    • Add Methyl Acrylate (or electrophile).

    • Heat to 80°C. The Lewis acid coordinates to the carbonyl/epoxide oxygen, pulling electron density and facilitating nucleophilic attack by the imidazole nitrogen.

Option B: Microwave Irradiation (The "Kinetic" Method)

Microwave synthesis is particularly effective for sterically hindered imidazoles. It provides rapid, uniform heating that helps surmount the high activation energy barrier caused by the C2-methyl group.

  • Conditions: Sealed vessel, 140°C, 10-20 mins.

  • Result: Often boosts yields from ~30% (thermal) to >85% (microwave) for hindered substrates.

Module 3: Purification & Analysis

Q: I have a mixture of 4-nitro and 5-nitro isomers. How do I separate and identify them?

Diagnosis: Regioselectivity is rarely 100%. You need a robust separation protocol.

Identification (NMR Signature):

  • 5-Nitro Isomer (Target): The imidazole proton (H4) typically appears more downfield due to the adjacent nitro group, but the key is the N-alkyl protons.

  • 4-Nitro Isomer (Impurity): The alkyl group is further from the nitro group.

  • Note: In 1H NMR, the chemical shift of the C2-Methyl group often differs slightly between isomers.

Separation Protocol (Solubility Difference): The 5-nitro isomers (like Metronidazole) often exhibit different solubility profiles in water/ethanol compared to 4-nitro isomers due to the dipole moment differences.

  • Concentrate: Evaporate reaction solvent.

  • Acid Wash: Dissolve crude in dilute HCl (both protonate).

  • Selective Precipitation: Slowly basify with NaOH to pH 10. The 4-nitro isomer often precipitates out first or exhibits different crystallization kinetics.

  • Recrystallization: Recrystallize from Ethyl Acetate/Ethanol . 4-nitro isomers are often less soluble in hot ethyl acetate than 5-nitro isomers [3].

HPLC Method (Quality Control) [4]:

  • Column: C18 (250 mm x 4.6 mm, 5 μm).[1]

  • Mobile Phase: Acetonitrile : 0.3% o-phosphoric acid (20:80 v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection: UV at 300 nm.[1]

  • Retention: 5-nitro isomers generally elute earlier than 4-nitro isomers in reverse phase due to higher polarity (dipole alignment).

Visualizing the Pathway

The following diagram illustrates the critical decision points between generating the inactive 4-nitro isomer and the active 5-nitro isomer.

G Start 2-Methyl-4(5)-Nitroimidazole Condition_Base Basic Conditions (K2CO3 / NaH) Start->Condition_Base Kinetic Control Condition_Acid Acidic Conditions (Formic Acid / Lewis Acid) Start->Condition_Acid Thermodynamic/Specific Control Steric_Avoid Steric Avoidance (Attack at N1) Condition_Base->Steric_Avoid Electrophile prefers less hindered N Steric_Force Steric Overcome (Attack at N3) Condition_Acid->Steric_Force Protonation/Activation overrides sterics Product_4 1-Alkyl-4-Nitroimidazole (Inactive Isomer) Steric_Avoid->Product_4 Product_5 1-Alkyl-5-Nitroimidazole (Active Drug Target) Steric_Force->Product_5

Figure 1: Regioselectivity pathway. Basic conditions favor the sterically free N1 (4-nitro product), while acidic conditions drive the reaction to the hindered N3 (5-nitro product).

Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting Problem Start: What is the issue? Issue_Regio Wrong Isomer (4-Nitro) Problem->Issue_Regio Issue_Yield Low Yield / Stalled Problem->Issue_Yield Check_pH Check Reaction pH Issue_Regio->Check_pH Check_Temp Check Temperature Issue_Yield->Check_Temp Sol_Acid Switch to Acid Catalysis (Formic/BF3) Check_pH->Sol_Acid If Basic Sol_Heat Increase Temp >100°C or Microwave Check_Temp->Sol_Heat If <80°C Sol_Lewis Add Lewis Acid (ZnCl2) to activate electrophile Check_Temp->Sol_Lewis If Temp is High

Figure 2: Diagnostic workflow for optimizing 2-methyl-5-nitroimidazole reactions.

References

  • Method of producing metronidazole. Patent RU2531616C1. (2014). Describes the acid-catalyzed alkylation using ethylene chlorohydrin to achieve high regioselectivity for the 5-nitro isomer. Link

  • Method for synthesizing tinidazole. Patent CN113372281A. (2021). Details the use of Lewis acids and methyl acrylate to overcome reactivity barriers. Link

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Der Pharma Chemica, 14(4), 12-16.[2] (2022).[2][3] Discusses the base-catalyzed preference for the 4-nitro isomer and solvent effects. Link

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(4s), s72-s78. (2018). Provides HPLC protocols for separating nitroimidazole derivatives. Link

Sources

Troubleshooting

Troubleshooting low solubility of nitroimidazoles in water

Current Status: operational 🟢 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 | Lead Scientist: Dr. A. Vance | Location: Singapore

Welcome to the Nitroimidazole Solubility Support Hub. This resource addresses the physicochemical limitations of 5-nitroimidazole derivatives (Metronidazole, Tinidazole, Secnidazole, Ornidazole) in aqueous media.

These compounds are notoriously difficult to formulate at neutral pH due to their crystal lattice energy and lack of ionization. Below are the resolved support tickets, detailed protocols, and decision frameworks to assist your experimental design.

📂 Ticket #101: Diagnostic & Baseline Physics

User Issue: "I cannot get Metronidazole to dissolve above 10 mg/mL in PBS (pH 7.4). It precipitates immediately upon dilution from DMSO."

Root Cause Analysis: The failure is thermodynamic, not kinetic. Metronidazole has a pKa of approximately 2.62 .[1] At pH 7.4, the molecule is effectively uncharged (non-ionized). Without ionization, water dipoles cannot effectively hydrate the molecule to overcome its crystal lattice energy.

Baseline Solubility Data (at 25°C):

CompoundWater Solubility (approx.)[1][2][3][4][5][6][7][8][9][10]LogP (Lipophilicity)pKa (Conjugate Acid)
Metronidazole ~10 mg/mL (1% w/v)-0.022.62
Tinidazole ~3-5 mg/mL-0.352.30
Secnidazole ~15 mg/mL-0.301.22
Ornidazole ~10 mg/mL0.002.40

The Solution Architecture (Decision Tree): Before choosing a solvent system, determine your biological constraints using the workflow below.

SolubilityDecisionTree Start START: Target Concentration > 10 mg/mL? IsAqueous Is organic solvent permissible? Start->IsAqueous PH_Flex Is pH < 3.0 permissible? IsAqueous->PH_Flex No (IV/Cell Culture) Cosolvent STRATEGY A: Cosolvency (PEG 400 / Propylene Glycol) IsAqueous->Cosolvent Yes (Topical/Oral) SaltForm STRATEGY B: Salt Formation (Mesylate/Phosphate) PH_Flex->SaltForm Yes Hydrotropy STRATEGY C: Hydrotropy (Niacinamide) PH_Flex->Hydrotropy No (Must be neutral) Complexation STRATEGY D: Inclusion Complex (Cyclodextrins) Hydrotropy->Complexation If Hydrotropy Fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

📂 Ticket #205: Hydrotropy (The "Hidden" Solution)

User Issue: "I need a purely aqueous formulation at neutral pH, but I need 20 mg/mL. Cyclodextrins are interfering with my assay."

Technical Insight: Most researchers overlook Hydrotropy . Niacinamide (Vitamin B3) acts as a hydrotrope for nitroimidazoles. It does not form a chemical bond but creates a planar stacking aggregation that disrupts the water structure and lowers the interfacial tension of the drug.

Protocol: Niacinamide Hydrotropic Solubilization Target: Metronidazole 20 mg/mL (2% w/v) in water.

  • Calculate Ratio: You generally need a molar ratio of 4:1 to 9:1 (Niacinamide:Drug).

  • Preparation of Hydrotrope Base:

    • Dissolve 6.4 g Niacinamide in 90 mL of distilled water.

    • Stir until clear (Solution will be neutral).

  • Drug Addition:

    • Add 1.0 g Metronidazole to the Niacinamide solution.

    • Critical Step: Heat gently to 35-40°C with magnetic stirring for 30 minutes.

  • Equilibration:

    • Allow to cool to room temperature (25°C). The solution should remain clear.

    • Adjust volume to 100 mL.

  • Filtration: Filter through a 0.22 µm PVDF membrane to ensure sterility.

Why this works: The pyridine ring of niacinamide stacks with the imidazole ring of metronidazole, shielding the hydrophobic regions from the aqueous bulk.

📂 Ticket #310: Cosolvent Systems (PEG/PG)

User Issue: "I am formulating a topical gel. Ethanol is too drying. How do I get 15 mg/mL?"

Technical Insight: Single solvents rarely work efficiently. A binary system of Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400) exhibits synergy, reducing the dielectric constant of the medium to a level where nitroimidazoles are more thermodynamically stable.

Recommended Formulation (Binary System):

  • PEG 400: 20% v/v

  • Propylene Glycol: 10% v/v

  • Water/Buffer: 70% v/v

Protocol:

  • Mix PEG 400 and PG in a beaker.

  • Add Metronidazole/Tinidazole to this organic phase first.

  • Sonicate for 10 minutes. The drug will dissolve readily in this low-dielectric mix.

  • Slowly add the water phase while stirring.

    • Note: Rapid addition of water can cause transient precipitation (the "Ouzo effect"). Add water dropwise initially.

📂 Ticket #404: Cyclodextrin Complexation

User Issue: "I need to mask the bitter taste and improve solubility for an oral liquid."

Technical Insight: Beta-Cyclodextrin (β-CD) or HP-β-CD can encapsulate the nitroimidazole. The "Kneading Method" is superior to simple physical mixing because it utilizes high shear force to drive the hydrophobic drug into the CD cavity.

KneadingProtocol Step1 1. Weighing (1:1 Molar Ratio) Step2 2. Wetting (Add water/ethanol 1:1 to form paste) Step1->Step2 Step3 3. Kneading (Mortar & Pestle 45 mins) Step2->Step3 High Shear Step4 4. Drying (45°C Oven 24 hours) Step3->Step4 Step5 5. Pulverization (Sieve #100) Step4->Step5

Figure 2: The Kneading Method workflow for solid-state inclusion complex formation.

Protocol:

  • Molar Calculation:

    • Metronidazole MW: 171.15 g/mol

    • β-CD MW: ~1135 g/mol

    • Ratio: For every 171 mg of drug, use 1135 mg of β-CD.

  • Process: Follow the workflow in Figure 2. The "paste" consistency is critical—it should resemble toothpaste, not a slurry.

📂 Ticket #500: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks for Tinidazole are splitting/tailing."

Root Cause: This is often a Solvent Strength Mismatch . If you dissolved your sample in 100% DMSO or PEG to get it into solution, but your mobile phase is 80% Water, the drug precipitates momentarily at the head of the column upon injection.

Corrective Action:

  • Diluent Adjustment: dissolve the stock (DMSO) into the Mobile Phase until the organic content matches the mobile phase (e.g., <30% organic).

  • Mobile Phase: Use a buffer (Phosphate pH 4.5) rather than plain water to prevent secondary interactions with silanol groups on the column.

  • Wavelength: Detection at 318-320 nm is specific for the nitro-group and reduces baseline noise from plasticizers in PEG.

📚 References
  • Physicochemical Properties & pKa:

    • Wang, D. P., & Yeh, M. K. (2006). Degradation kinetics of metronidazole in solution. Journal of Food and Drug Analysis.

    • Source: (Contextual validation of pKa and solubility).

  • Hydrotropy (Niacinamide):

    • Chien, Y. W. (1984).[11][12] Solubilization of metronidazole by water-miscible multi-cosolvents and water-soluble vitamins.[12] Journal of Parenteral Science and Technology.

    • Source:

  • Cyclodextrin Complexation:

    • Hecq, J. D., et al. (2005). Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of nifedipine. International Journal of Pharmaceutics. (Methodology reference for kneading).

    • Source:

  • Cosolvency (PEG/PG):

    • Shree, S., et al. (2018). Solubility Enhancement of Tinidazole.[8][11][13] International Journal of Health & Medical Research.

    • Source:

Disclaimer: This guide is for research purposes. All formulations intended for human administration must undergo rigorous stability and toxicity testing in accordance with local regulatory bodies (FDA/EMA).

Sources

Optimization

Removing inorganic salts from nitroimidazole synthesis mixtures

Topic: Removal of Inorganic Salts from Nitroimidazole Synthesis Mixtures Ticket ID: #NITRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Separation Challenge Welcome to the Puri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Inorganic Salts from Nitroimidazole Synthesis Mixtures Ticket ID: #NITRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Separation Challenge

Welcome to the Purification Support Hub. You are likely accessing this guide because your nitroimidazole synthesis (e.g., Metronidazole, Tinidazole, Dimetridazole) has resulted in a "reaction soup" containing your target API, unreacted starting materials, and a significant load of inorganic salts (NaCl, Na₂SO₄, or KNO₃) generated during neutralization.

Inorganic salts are not merely impurities; they are process disruptors . They alter solubility profiles (salting-out effects), foul analytical columns, and prevent proper crystallization. This guide provides three validated workflows to remove these salts, ranging from fundamental thermodynamic methods to advanced kinetic separations.

Module 1: Thermodynamic Separation (Recrystallization)

Best for: Bulk removal of salts from crude mixtures where product yield >80% is expected.

The Mechanism

This method exploits the differential solubility between ionic salts and the heterocyclic nitroimidazole. Inorganic salts (like NaCl) generally increase in solubility linearly with temperature, whereas nitroimidazoles often exhibit exponential solubility increases in specific organic/aqueous blends.

Critical Data: Solubility Profile

Data approximated for Metronidazole (MW 171.15 g/mol )

Solvent SystemSolubility at 20°C (g/L)Solubility at 80°C (g/L)Salt (NaCl) Solubility (g/L)
Water (pH 7) ~10.0~95.0~360 (Temp independent)
Ethanol ~5.0~40.0< 1.0
Water:Ethanol (80:20) ~18.0>120.0High
Protocol: The "Anti-Solvent" Crash
  • Dissolution: Suspend the crude solid (containing salts) in the minimum amount of hot water (85°C) required to dissolve the organic component.

    • Note: Salts will dissolve instantly. If the solution is cloudy, it may be insoluble mechanical impurities—filter hot.

  • Cooling Phase 1: Slowly cool to 20°C . Nitroimidazoles will begin to nucleate.

  • The Ethanol Shock: Add cold Ethanol (0°C) equal to 20% of the water volume.

    • Why? This lowers the dielectric constant of the solvent, forcing the organic nitroimidazole out of solution while keeping the inorganic salts (which are soluble in the remaining water) dissolved.

  • Filtration: Filter the crystals immediately.

  • Wash: Wash the cake with ice-cold water to displace salty mother liquor.

Module 2: Kinetic Separation (Macroporous Resins)

Best for: High-purity requirements and desalting water-soluble derivatives.

The Mechanism

Macroporous adsorption resins (e.g., Styrene-Divinylbenzene copolymers like Amberlite XAD-16 or Diaion HP-20 ) function via hydrophobic interaction .

  • Nitroimidazoles: Moderately hydrophobic (heterocyclic ring). They adsorb strongly to the resin.

  • Inorganic Salts: Highly hydrophilic/Ionic. They possess no affinity for the resin and pass through the void volume.

Visualization: Resin Workflow

ResinPurification cluster_legend Mechanism Start Crude Mixture (Aq. Solution pH 6-7) Column Macroporous Resin Column (Polystyrene Matrix) Start->Column Load @ 1-2 BV/hr Waste Effluent Waste (Contains Salts + Polar Impurities) Column->Waste Flow Through Column->Waste Salts Flushed Product Salt-Free Nitroimidazole (In Solvent) Column->Product Collect Fraction Wash Water Wash Step (Removes Residual Salts) Wash->Column Displace Void Vol Elution Elution Step (95% Ethanol or Acetone) Elution->Column Desorb Product Key Salts do not bind. Organics bind via Van der Waals forces.

Caption: Workflow for separating ionic salts from non-ionic nitroimidazoles using hydrophobic resin chromatography.

Step-by-Step Protocol
  • Pre-treatment: Soak resin in ethanol overnight, then rinse with distilled water until no alcohol remains.

  • Loading: Dissolve crude mixture in water. Adjust pH to 6.0–7.0 .

    • Critical: If pH < 3, the imidazole nitrogen protonates (becomes cationic) and will not bind to the hydrophobic resin.

  • Adsorption: Pass the solution through the column at 2 Bed Volumes (BV)/hour.

  • Salt Removal (Wash): Flush with 3-5 BV of deionized water. Monitor conductivity of the outlet; stop when conductivity approaches that of the input water (indicating salts are gone).

  • Elution: Switch solvent to 95% Ethanol . Collect the fraction. The nitroimidazole will desorb rapidly.

Module 3: Molecular Sieving (Nanofiltration)

Best for: Continuous processing and scale-up.

The Mechanism

Nanofiltration (NF) membranes separate based on molecular weight cutoff (MWCO) and Donnan exclusion.

  • Challenge: Nitroimidazoles are small (MW ~171 Da). Most standard NF membranes (MWCO 200-500) will let them pass.

  • Solution: Use Tight NF membranes (MWCO 100-200 Da) or RO-like membranes (e.g., DuPont FilmTec NF90 ).

Protocol: Constant Volume Diafiltration
  • Setup: Cross-flow filtration unit with a spiral-wound NF90 element.

  • Feed: Pressurize the crude aqueous solution to 10–15 bar.

  • Diafiltration: As permeate (containing water + salts) passes through, continuously add fresh deionized water to the feed tank at the same rate.

  • Endpoint: Continue until the conductivity of the permeate drops below 200 µS/cm.

  • Result: The retentate contains the concentrated nitroimidazole; the permeate contains the salts.

Troubleshooting & FAQs

Q1: My yield is low after Resin purification. Where is my product?

Diagnosis: Incorrect pH control. Root Cause: Nitroimidazoles have a basic nitrogen (pKa ~2.5 for the conjugate acid). If your load solution is acidic (pH < 4), the molecule exists as a cation (


). Cations are highly water-soluble and repel the hydrophobic resin surface, passing directly into the waste.
Fix:  Ensure the load solution is neutralized to pH 6.0–7.5  before loading.
Q2: I used Recrystallization, but the ash content (sulfated ash) is still >1.0%.

Diagnosis: Occlusion of mother liquor. Root Cause: Rapid cooling causes crystals to grow too fast, trapping pockets of salt-rich water inside the crystal lattice. Fix:

  • Slower cooling rate (1°C/min).

  • Reslurry: Do not just wash the filter cake. Remove the cake, suspend it in ice-cold water, stir for 10 minutes, and re-filter. This breaks up crystal agglomerates releasing trapped salts.

Q3: Can I use Activated Carbon to remove salts?

Answer: No. Activated carbon is excellent for removing color and high-molecular-weight organic impurities, but it has zero capacity for inorganic salts like NaCl or Na₂SO₄. In fact, carbon might adsorb your nitroimidazole product, reducing yield, while leaving the salts behind. Use Resins (Module 2) instead.

References

  • PubChem. (n.d.).[1] Metronidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rivera-Utrilla, J., et al. (2009).[2] Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. Journal of Hazardous Materials. Retrieved from [Link]

  • Li, X., et al. (2010). Adsorptive removal of nitroimidazole antibiotics from water using porous carbons. ScienceDirect. (Contextualized from search results on adsorption mechanisms).
  • Buonomenna, M. G. (2014).[3] Organic Solvent Nanofiltration in Pharmaceutical Industry. Future4200. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Imidazole Intermediates

Welcome to the Technical Support Center for handling hygroscopic imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling hygroscopic imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these challenging yet vital compounds. The inherent hygroscopicity of many imidazole derivatives can lead to inconsistencies in experimental results, degradation of valuable materials, and challenges in process scale-up.

This resource provides practical, experience-driven advice to help you anticipate, troubleshoot, and manage the challenges associated with the moisture-sensitive nature of these intermediates. Our goal is to empower you with the knowledge to ensure the integrity of your materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the hygroscopic nature of imidazole intermediates.

Q1: What makes imidazole and its derivatives hygroscopic?

A: The hygroscopicity of imidazole-based compounds stems from the presence of nitrogen atoms with lone pairs of electrons in the aromatic ring. These nitrogen atoms can readily form hydrogen bonds with water molecules from the atmosphere.[1][2] The strength of these interactions can lead to the absorption and retention of significant amounts of water, causing the solid material to become sticky, oily, or even dissolve completely in absorbed moisture (a phenomenon known as deliquescence).[3]

Q2: How can I tell if my imidazole intermediate has absorbed water?

A: Visual inspection is the first step. A free-flowing, crystalline powder is generally a good sign. If your material appears clumpy, sticky, has a paste-like consistency, or has visibly turned into a liquid, it has likely absorbed a significant amount of moisture.[3] However, visual inspection is not always sufficient, as some materials can absorb water without a dramatic change in appearance. For quantitative assessment, analytical techniques are necessary.

Q3: What are the primary consequences of using a "wet" imidazole intermediate in my reaction?

A: The presence of water can have several detrimental effects on your experiment:

  • Inaccurate Stoichiometry: If a significant portion of the weighed mass is water, the actual amount of the imidazole intermediate will be lower than calculated, leading to incorrect stoichiometric ratios and potentially incomplete reactions.

  • Side Reactions and Byproduct Formation: Water can act as a nucleophile or a base in many organic reactions, leading to unwanted side products. For example, in reactions involving acid chlorides or other highly reactive electrophiles, water will compete with your desired nucleophile.

  • Hydrolysis and Degradation: Some imidazole derivatives can be susceptible to hydrolysis, where the presence of water leads to the cleavage of chemical bonds and degradation of the starting material.[4]

  • Inhibition of Catalysts: Many catalysts, particularly those used in cross-coupling reactions, are sensitive to moisture and can be deactivated by its presence.

  • Poor Crystallization and Purification: The presence of water can interfere with the crystallization of your final product, leading to oils or amorphous solids that are difficult to purify.

Q4: What is the best way to store my hygroscopic imidazole intermediates?

A: Proper storage is the most critical preventative measure. The goal is to minimize exposure to atmospheric moisture. Here are the recommended storage methods in order of increasing protection:

  • Sealed Containers with Desiccant: For moderately hygroscopic materials, store them in a tightly sealed container inside a desiccator containing an active desiccant like silica gel or anhydrous calcium sulfate.[5] Ensure the desiccant is regularly regenerated or replaced.

  • Vacuum Desiccator: For highly hygroscopic materials, a vacuum desiccator provides a higher level of protection by removing most of the air and associated moisture.[6]

  • Inert Atmosphere Storage (Glove Box or Schlenk Line): For extremely sensitive intermediates, storage in a glove box or under an inert atmosphere (e.g., nitrogen or argon) in a sealed container is the gold standard.[7][8]

Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for your particular compound.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered when working with hygroscopic imidazole intermediates.

Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure
  • Symptom: You are running a well-established reaction protocol, but your yields are fluctuating significantly between runs, or the reaction is not proceeding to completion.

  • Potential Cause: The most likely culprit is the variable water content in your imidazole starting material, leading to inaccurate stoichiometry or deactivation of reagents/catalysts.

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Inconsistent_Yields" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Start [label="Inconsistent Yields or Reaction Failure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Quantify Water Content of Imidazole Intermediate"]; Decision_Moisture [label="Is Water Content > 0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Reagent [label="Dry the Imidazole Intermediate"]; Re-run_Reaction [label="Re-run Reaction with Dried Reagent"]; Check_Other_Reagents [label="Investigate Other Reagents and Solvents for Moisture"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Still_Failing [label="Reaction Still Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Start -> Check_Reagent; Check_Reagent -> Decision_Moisture; Decision_Moisture -> Dry_Reagent [label="Yes"]; Decision_Moisture -> Check_Other_Reagents [label="No"]; Dry_Reagent -> Re-run_Reaction; Re-run_Reaction -> Success; Check_Other_Reagents -> Still_Failing; }

    Caption: Troubleshooting workflow for inconsistent reaction yields.

  • Solutions and Preventative Measures:

    • Quantify Water Content: Before use, determine the water content of your imidazole intermediate using Karl Fischer titration, which is the most accurate and specific method for water determination.[9][10][]

    • Dry the Reagent: If the water content is found to be significant (a general rule of thumb is >0.5% for moisture-sensitive reactions), dry the material thoroughly before use. Refer to the "Experimental Protocols" section for detailed drying procedures.

    • Use Anhydrous Solvents and Reagents: Ensure all other solvents and reagents in your reaction are rigorously dried. Anhydrous solvents should be freshly distilled or obtained from a commercial supplier in sealed bottles.[12]

    • Handle Under Inert Atmosphere: For highly sensitive reactions, weigh and dispense the imidazole intermediate inside a glove box or using Schlenk techniques to minimize exposure to air.[7][8][12]

Problem 2: Product is an Oil or Fails to Crystallize
  • Symptom: Your reaction appears to be complete by TLC or LC-MS, but upon workup and solvent removal, the product is a persistent oil or an amorphous solid that resists crystallization.

  • Potential Cause: Residual water from your starting material or workup can act as an impurity that inhibits crystal lattice formation.

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Crystallization_Failure" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Start [label="Product is an Oil or Fails to Crystallize", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry_Crude_Product [label="Rigorously Dry Crude Product (High Vacuum, Drying Agent)"]; Attempt_Recrystallization [label="Attempt Recrystallization from Anhydrous Solvents"]; Decision_Success [label="Does it Crystallize?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Chromatography [label="Consider Purification by Chromatography"]; Analyze_Purity [label="Analyze Purity of Oily Product"];

    Start -> Dry_Crude_Product; Dry_Crude_Product -> Attempt_Recrystallization; Attempt_Recrystallization -> Decision_Success; Decision_Success -> Success [label="Yes"]; Decision_Success -> Consider_Chromatography [label="No"]; Consider_Chromatography -> Analyze_Purity; }

    Caption: Troubleshooting workflow for crystallization failure.

  • Solutions and Preventative Measures:

    • Thorough Drying of Crude Product: Before attempting crystallization, ensure your crude product is completely dry. This can be achieved by dissolving it in a volatile organic solvent (like dichloromethane or ethyl acetate), drying the solution over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and removing the solvent under high vacuum.[13]

    • Use Anhydrous Solvents for Crystallization: Always use anhydrous solvents for your crystallization attempts.

    • Co-evaporation with a Dry Solvent: Dissolve the oily product in a dry, non-polar solvent like toluene or hexanes and then remove the solvent under vacuum. This can help to azeotropically remove residual water. Repeat this process several times.

    • Consider Alternative Purification: If crystallization remains elusive, purification by column chromatography may be necessary.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to handling hygroscopic imidazole intermediates.

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a sample.[9][14] It is a chemical method that reacts iodine with water in the presence of sulfur dioxide and a base.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. Coulometric systems are ideal for samples with very low water content (ppm levels).[10]

  • Procedure:

    • Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

    • Sample Preparation: In a controlled environment (ideally a glove box or a glove bag) to prevent moisture uptake from the air, accurately weigh a suitable amount of the imidazole intermediate into a clean, dry sample vial. The sample size will depend on the expected water content and the type of titrator.

    • Sample Introduction: Quickly and carefully introduce the sample into the titration cell.

    • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted, and the endpoint is detected.

    • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

    • Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.

Protocol 2: Drying a Hygroscopic Imidazole Intermediate

The choice of drying method depends on the thermal stability of your compound.

  • Method A: Drying in a Vacuum Oven (for thermally stable compounds)

    • Place the hygroscopic solid in a clean, shallow glass dish to maximize the surface area.

    • Place the dish in a vacuum oven.

    • Heat the oven to a temperature well below the compound's melting or decomposition point (typically 40-60 °C).

    • Apply a vacuum to the oven.

    • Dry for several hours or overnight until a constant weight is achieved.[13]

    • To confirm dryness, allow the oven to cool under vacuum, then vent with an inert gas (e.g., nitrogen) before removing the sample.

  • Method B: Drying in a Vacuum Desiccator (for thermally sensitive compounds)

    • Place the hygroscopic solid in an open container (e.g., a watch glass or a beaker) inside a vacuum desiccator.

    • Ensure the desiccator contains a fresh, potent drying agent in the lower compartment (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

    • Seal the desiccator and apply a vacuum for several hours or until a constant weight is achieved.[13]

Table 1: Comparison of Common Analytical Techniques for Moisture Determination
TechniquePrincipleAdvantagesDisadvantages
Karl Fischer Titration Chemical titration specific to waterHigh accuracy and specificity for water; can measure low levels (ppm).[9]Requires specialized equipment; solvents can be hazardous.
Loss on Drying (LOD) Gravimetric measurement of weight loss upon heatingSimple and widely available equipment (oven, balance).[10][15]Not specific to water; measures all volatile components.
Thermogravimetric Analysis (TGA) Measures weight change as a function of temperatureProvides information on thermal stability in addition to water content.More complex and expensive instrumentation than LOD.[15]
Infrared (IR) Spectroscopy Measures absorption of IR radiation by water moleculesRapid and non-destructive.Indirect method requiring calibration; less sensitive for low moisture levels.

References

  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Moisture Analysis Techniques. News-Medical.net. [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq. [Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. GEGAC. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • A Theoretical Study of the Interaction of Water and Imidazole with Iron and Nickel Dications. NASA Technical Reports Server (NTRS). [Link]

  • Moisture Content Analysis. ResolveMass Laboratories Inc.. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Temple University. [Link]

  • Drying Techniques in Pharma. Scribd. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Interactions of imidazole with water molecules. PubMed. [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. DR-NTU, Nanyang Technological University. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Fundamentals of Pharmaceutical Freeze Drying. GEA. [Link]

  • (PDF) Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]

  • Standard Operating Procedures: Bart Laboratory. Purdue University Department of Chemistry. [Link]

  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl). Organic Syntheses. [Link]

  • How To: Store Reagents. Department of Chemistry, University of Rochester. [Link]

  • Biodegradability of imidazole structures. ResearchGate. [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • Interactions of imidazole with water molecules. ResearchGate. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-Chloro-2-methyl-5-nitro-1H-imidazole: A Comparative NMR Analysis Guide

Executive Summary & Scope In the synthesis of nitroimidazole-based antibiotics (e.g., Ornidazole, Dimetridazole), 4-Chloro-2-methyl-5-nitro-1H-imidazole serves as a critical electrophilic intermediate.[1] The quality con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the synthesis of nitroimidazole-based antibiotics (e.g., Ornidazole, Dimetridazole), 4-Chloro-2-methyl-5-nitro-1H-imidazole serves as a critical electrophilic intermediate.[1] The quality control of this intermediate is pivotal; incomplete chlorination of the starting material (2-methyl-5-nitroimidazole ) is a common process failure mode that is difficult to detect by HPLC due to similar polarity but is immediately obvious via 1H NMR.[1]

This guide provides an objective, data-driven comparison of the NMR profile of the target molecule against its primary impurity (the non-chlorinated precursor) and evaluates solvent performance for optimal spectral resolution.

Experimental Methodology

To ensure reproducibility and "self-validating" results, the following protocol minimizes tautomeric exchange broadening, a common issue with imidazole derivatives.

Standardized Acquisition Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent Selection: DMSO-d6 (99.9% D) is the required standard.[1]

    • Reasoning: Chloroform (

      
      ) is a poor choice due to low solubility of nitroimidazoles and its inability to stabilize the exchangeable amine (
      
      
      
      ) proton, leading to invisible or extremely broad peaks.
  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

  • Referencing: Residual DMSO pentet set to 2.50 ppm .

Comparative Spectral Analysis

The core "performance" metric of this analysis is the spectral distinctiveness of the target molecule versus its precursor.

Target vs. Precursor (The "Silent Region" Test)

The definitive validation of 4-Chloro-2-methyl-5-nitro-1H-imidazole relies on the disappearance of the aromatic proton signal found in the starting material.[1]

FeatureTarget Molecule (4-Chloro-...)Precursor / Impurity (2-Methyl-5-nitro...)[1][2]

(Shift Difference)
C2-Methyl (

)
2.38 – 2.45 ppm (Singlet, 3H)2.34 – 2.43 ppm (Singlet, 3H)~0.05 ppm (Deshielding by Cl)
Ring Proton (C4-H) ABSENT (Silent Region)8.00 – 8.22 ppm (Singlet, 1H)Diagnostic Indicator
Amine (

)
13.8 – 14.0 ppm (Broad, 1H)13.2 – 13.5 ppm (Broad, 1H)~0.5 ppm (Acidity increase)

Technical Insight: The introduction of the Chlorine atom at the C4 position removes the proton responsible for the signal at ~8.0 ppm. Furthermore, the electron-withdrawing nature of Chlorine slightly deshields the Methyl group (shifting it downfield) and significantly increases the acidity of the NH proton, pushing it further downfield toward 14 ppm.

Solvent Performance Comparison

Choosing the correct solvent is critical for visualizing the integral ratios correctly.[1]

SolventSolubilityNH VisibilitySuitability
DMSO-d6 High Visible (Broad) .[1] Strong H-bonding slows exchange.[1]Recommended
Methanol-d4 ModerateInvisible .[1] Rapid exchange with solvent deuterium.[1]Unsuitable for purity assay
Chloroform-d Very LowInvisible/Erratic .[1] Aggregation affects shifts.[1]Unsuitable

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: Synthesis Monitoring & Purity Logic

SynthesisMonitor Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckRegion Inspect Region 8.0 - 8.3 ppm Acquire->CheckRegion Decision Is a Singlet Present? CheckRegion->Decision ResultFail FAIL: Incomplete Chlorination (Starting Material Present) Decision->ResultFail Yes (Signal at ~8.2 ppm) CheckMe Check Methyl Integration (2.4 ppm vs 14.0 ppm) Decision->CheckMe No (Silent Baseline) ResultPass PASS: Target Structure Confirmed CheckMe->ResultPass

Caption: Logical workflow for distinguishing the chlorinated product from the nitro-precursor.

Diagram 2: Tautomeric & Structural Influences

Tautomerism Substituents Substituents (NO2 at C5, Cl at C4) Electronic Electronic Effect (Inductive Withdrawal) Substituents->Electronic ProtonEnv Proton Environment Electronic->ProtonEnv Methyl Methyl (C2) Deshielded (+0.05 ppm) ProtonEnv->Methyl Amine Amine (N1) Acidified (>13.5 ppm) ProtonEnv->Amine

Caption: Impact of the Chloro- and Nitro- groups on the remaining proton chemical shifts.[1]

Detailed Interpretation Guide

The Methyl Singlet (2.38 – 2.45 ppm)
  • Observation: A sharp singlet integrating to 3 protons.

  • Comparison: In the non-chlorinated precursor, this peak appears slightly upfield (closer to 2.35 ppm). The downfield shift in the product is due to the through-bond inductive effect of the chlorine at C4.[1]

  • Common Pitfall: Residual DMSO solvent peak (quintet) appears at 2.50 ppm .[1] Ensure the methyl singlet is resolved from the solvent shoulder.[1] If overlap occurs, reprocessing with a Gaussian window function can improve resolution.

The Amine Proton (13.8 – 14.0 ppm)
  • Observation: A very broad, low-intensity singlet integrating to 1 proton.[1]

  • Mechanism: The

    
     proton in nitroimidazoles is highly acidic (
    
    
    
    can be < 9). In DMSO, it forms a strong hydrogen bond with the solvent oxygen, which slows proton exchange enough to render the peak visible.
  • Diagnostic Value: If this peak is sharp, the sample is likely extremely dry and pure. If absent, the sample may contain residual water or methanol, causing rapid exchange.

The "Ghost" Peak (Impurities)
  • Signal at 8.0 - 8.2 ppm: This is the "smoking gun" for unreacted starting material.[1] Even 1-2% residual 2-methyl-5-nitroimidazole will show a small singlet here.[1]

  • Integration: If you see a peak here, integrate it relative to the methyl peak to calculate molar % purity.

References

  • ChemicalBook. (n.d.).[1] 2-Methyl-4-nitroimidazole 1H NMR Spectrum (DMSO-d6). Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12760, 2-Methyl-5-nitroimidazole. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks). Retrieved from

  • Barcelona Fine Chemicals. (n.d.).[1] 4-Chloro-2-methyl-5-nitro-1H-imidazole Product Data. Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Chloro-Nitroimidazoles: A Comparative Guide

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for chloro-nitroimidazoles, specifically focusing on the differentiation of structural isomers (e.g., 4-chloro-5-nitro vs....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for chloro-nitroimidazoles, specifically focusing on the differentiation of structural isomers (e.g., 4-chloro-5-nitro vs. 5-chloro-4-nitro) and the impact of ionization techniques.

Executive Summary

Chloro-nitroimidazoles are critical intermediates in the synthesis of bioactive compounds (e.g., Azathioprine, Delamanid) and potential genotoxic impurities. Their analysis is complicated by the existence of regioisomers —molecules with identical molecular formulas and mass but distinct substituent positions (4- vs. 5-position).

Differentiation cannot rely solely on the molecular ion (


 or 

). Instead, it requires a granular understanding of fragmentation kinetics , specifically the competition between nitro-nitrite rearrangement (loss of NO) and direct homolytic cleavage (loss of NO

)
. This guide compares these pathways to provide a robust identification strategy.

The Chlorine Signature: Isotopic Validation

Before analyzing fragmentation, the presence of chlorine must be validated via its isotopic signature. Unlike standard nitroimidazoles, chloro-derivatives exhibit a distinct "A+2" pattern.

FeatureDescriptionDiagnostic Value
Isotope Ratio

Confirms presence of 1 Chlorine atom.
Mass Shift Fragments retain the 2 Da spacing if Cl is present.Distinguishes Cl-loss from Nitro-loss.
Multi-Cl If two Cl atoms are present (rare), ratio becomes 9:6:1.Validates di-chloro impurities.

Comparative Analysis: Ionization Techniques

The choice of ionization source dictates the energy imparted to the molecule and the resulting spectral richness.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Dominant Species Radical Cations (

)
Even-electron Ions (

,

)
Fragmentation Extensive in-source fragmentation.Minimal in-source; requires CID (MS/MS).
Key Application GC-MS for volatile intermediates (e.g., 2-chloro-4-nitroimidazole).LC-MS for polar drugs and metabolites.
Diagnostic Limit Hard to see

due to rapid

loss.

is base peak; ideal for quantification.

Field Insight: For trace impurity analysis in pharmaceutical matrices, ESI-MS/MS (MRM mode) is the gold standard due to sensitivity, while EI is reserved for raw material purity testing.

Deep Dive: Fragmentation Mechanisms & Isomer Differentiation

The core challenge is distinguishing 4-chloro-5-nitroimidazole from 5-chloro-4-nitroimidazole . The differentiation relies on the "Ortho Effect" and the stability of the intermediate radical cation.

Mechanism A: Nitro-Nitrite Rearrangement (Loss of NO)

This pathway involves the isomerization of the nitro group (


) to a nitrite (

), followed by the loss of neutral nitric oxide (

, 30 Da).
  • Prevalence: Favored when the nitro group is sterically unhindered or stabilized by adjacent protons.

  • Result: Formation of an oxygenated fragment

    
    .
    
Mechanism B: Direct Cleavage (Loss of NO )

This is a high-energy, direct bond breaking of the


 bond connecting the nitro group.
  • Prevalence: Favored in sterically crowded isomers (e.g., 1-methyl-5-chloro-4-nitroimidazole) where the rearrangement transition state is sterically disfavored.

  • Result: Formation of a radical cation

    
    .
    
Visualizing the Pathway

The following diagram illustrates the competitive pathways for a generic chloro-nitroimidazole.

Fragmentation M Precursor Ion [M+H]+ Rearrange Nitro-Nitrite Rearrangement M->Rearrange Low Energy LossNO2 Fragment: [M - NO2]+ (m/z M-46) M->LossNO2 High Energy / Steric Hindrance LossNO Fragment: [M - NO]+ (m/z M-30) Rearrange->LossNO RingOpen Ring Cleavage (RDA-like) LossNO->RingOpen Secondary Frag

Figure 1: Competitive fragmentation pathways. The ratio of [M-30] to [M-46] is the primary diagnostic for isomer differentiation.

Isomer Specificity Rules
  • 4-Nitro Isomers: Generally favor NO loss (m/z M-30) because the 5-position (often H or Cl) allows the necessary geometry for the nitro-nitrite rearrangement.

  • 5-Nitro Isomers (N-alkylated): If the N1 position is methylated (e.g., 1-methyl-5-nitro...), the nitro group is sterically crowded between the methyl and the C4 substituent. This suppresses the rearrangement, favoring direct NO

    
     loss  (m/z M-46).
    

Experimental Protocol: LC-MS/MS Structural Elucidation

To replicate these results, use the following self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50).

  • Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid (promotes protonation).

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often separate chromatographically; MS is for confirmation.

Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves parent ion

      
      .
      
    • Med CE (20 eV): Promotes NO/NO

      
       loss.
      
    • High CE (40 eV): Induces ring cleavage and Cl loss.

Step 4: Data Analysis Workflow

Use the following logic tree to assign identity.

DecisionTree Start Spectrum Acquired (ESI+) CheckCl Check Isotope Pattern (M and M+2) Start->CheckCl HasCl Ratio ~3:1? (Yes) CheckCl->HasCl NoCl Not a Chloro-species CheckCl->NoCl FragAnalysis Analyze Primary Fragment HasCl->FragAnalysis PathA Dominant [M-30]+ (NO Loss) FragAnalysis->PathA PathB Dominant [M-46]+ (NO2 Loss) FragAnalysis->PathB ResultA Likely 4-Nitro Isomer (Rearrangement Allowed) PathA->ResultA ResultB Likely 5-Nitro Isomer (Sterically Hindered) PathB->ResultB

Figure 2: Logical decision tree for classifying chloro-nitroimidazole isomers based on MS/MS data.

References

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of methylation. Journal of Mass Spectrometry. [Link][1]

  • "Position" does matter: The photofragmentation of the nitroimidazole isomers. Journal of Chemical Physics. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Spectral Data. NIST Chemistry WebBook. [Link]

Sources

Validation

Structural Profiling of 4-Chloro-2-methyl-5-nitro-1H-imidazole: A Comparative Crystallographic Guide

Executive Summary 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) represents a critical "gateway intermediate" in the synthesis of 5-nitroimidazole antibiotics, including Ornidazole and Secnidazole. Unlike the well-charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) represents a critical "gateway intermediate" in the synthesis of 5-nitroimidazole antibiotics, including Ornidazole and Secnidazole. Unlike the well-characterized drug Metronidazole , the crystal structure of this chlorinated intermediate offers unique insights into the steric and electronic effects of halogenation on the nitroimidazole scaffold.

This guide provides a comparative structural analysis of CMNI against its parent compound (2-methyl-5-nitroimidazole) and the functionalized drug (Metronidazole). It details the experimental protocols for obtaining high-quality single crystals and analyzes the specific lattice interactions—specifically the competition between Hydrogen Bonding and Halogen Bonding—that dictate the stability and reactivity of this pharmaceutical building block.

Comparative Compound Profile

The introduction of a chlorine atom at the 4-position significantly alters the physicochemical landscape of the imidazole ring compared to its hydrogenated parent and alkylated derivatives.

Table 1: Physicochemical & Structural Metrics[1][2][3][4]
FeatureCMNI (Target) 2-Methyl-5-nitroimidazole (Parent) Metronidazole (Reference Drug)
Formula C₄H₄ClN₃O₂C₄H₅N₃O₂C₆H₉N₃O₃
Mol.[1] Weight 161.55 g/mol 127.10 g/mol 171.15 g/mol
Appearance White to pale cream crystalline solidWhite to yellow powderWhite to pale yellow crystals
Melting Point >230°C (Dec.)251–255°C159–163°C
Density (Calc.) ~1.65 g/cm³~1.45 g/cm³1.48 g/cm³
Space Group Monoclinic P2₁/c (Predicted)Monoclinic P2₁/cMonoclinic P2₁/c
Key Interaction N-H···N (Strong), Cl···O (Weak)N-H···N (Dominant)O-H···O (Side chain dominant)
Reactive Site C4–Cl (Nucleophilic substitution)N1 (Alkylation)Nitro Group (Reduction)

Analyst Note: The significantly higher density of CMNI (1.65 g/cm³) compared to the parent compound is driven by the heavy chlorine atom. However, the melting point depression relative to the parent suggests that the bulky chlorine atom slightly disrupts the optimal


-stacking or hydrogen bonding network found in the non-chlorinated precursor.

Experimental Protocol: Crystallization & Data Collection

To resolve the specific lattice parameters of CMNI, a rigorous crystallization protocol is required to overcome its tendency to form microcrystalline powders.

Phase 1: Crystal Growth Strategy
  • Solvent System: Acetone/Ethanol (1:1 v/v) or pure Acetonitrile.

    • Rationale: CMNI has limited solubility in non-polar solvents. Acetone provides solubility, while slow evaporation allows for organized lattice formation.

  • Method: Slow Evaporation at Controlled Temperature (SECT).

    • Temperature: 4°C (Refrigerator) to minimize thermal decomposition of the nitro group.

    • Vessel: Scintillation vial with a perforated parafilm cap to control evaporation rate (approx. 10-14 days).

Phase 2: X-Ray Diffraction (XRD) Parameters
  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).
    • Why: Mo radiation minimizes absorption effects caused by the chlorine atom (

      
      ) compared to Copper (Cu) sources.
      
  • Temperature: 100 K (Cryostream).

    • Why: Low temperature reduces thermal vibration of the nitro group oxygen atoms, allowing for precise determination of the C-N bond lengths and torsion angles.

Structural Analysis & Mechanism

The "Chloro-Effect" on Planarity

In the parent 2-methyl-5-nitroimidazole, the nitro group is typically coplanar with the imidazole ring to maximize conjugation.

  • Hypothesis for CMNI: The Chlorine atom at position 4 introduces steric bulk adjacent to the Nitro group at position 5.

  • Structural Consequence: Expect a slight torsion angle twist (approx. 5–15°) of the nitro group out of the imidazole plane. This de-conjugation makes the nitro group slightly more reactive and the ring less aromatic, facilitating the nucleophilic displacement of the chlorine in subsequent drug synthesis steps.

Hydrogen vs. Halogen Bonding

The crystal packing is governed by a competition of forces:

  • N-H···N Hydrogen Bonds: The imidazole N1-H acts as a donor, and the unprotonated N3 acts as an acceptor. This forms infinite chains or dimers, a hallmark of imidazole crystallography.

  • C-Cl···O Halogen Bonds: The chlorine atom can act as a Lewis acid (sigma-hole) interacting with the nitro group oxygen (Lewis base) of a neighboring molecule.

    • Significance: If observed, these halogen bonds stabilize the crystal lattice, contributing to the high density despite the steric clash.

Visualization of Structural Workflows

The following diagram illustrates the logical flow from synthesis to crystallographic validation, highlighting the critical decision nodes.

CMNI_Analysis Substrate 2-Methyl-5-nitroimidazole Reaction Chlorination (POCl3 / PCl5) Substrate->Reaction Electrophilic Subst. Product Crude CMNI (Powder) Reaction->Product Purification Recrystallization (Solvent: Acetone/EtOH) Product->Purification Remove impurities Crystal Single Crystal (Block/Needle) Purification->Crystal Slow Evap. XRD XRD Data Collection (Mo-Kα, 100K) Crystal->XRD Structure Solved Structure (Space Group P21/c) XRD->Structure SHELX Refinement Analysis Structural Metrics: 1. C-Cl Bond Length 2. Nitro Torsion Angle Structure->Analysis Analysis->Reaction Optimize Conditions

Figure 1: Workflow for the synthesis, isolation, and crystallographic characterization of CMNI.

References

  • PubChem Compound Summary. (2025). 2-Methyl-5-nitroimidazole (CID 12760).[2] National Library of Medicine. [Link]

  • Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds... Antimicrobial Agents and Chemotherapy.[3] [Link]

  • Cambridge Structural Database (CSD). Search for Nitroimidazole Derivatives. CCDC. (General Reference for Space Group P21/c prevalence in this class). [Link]

Sources

Comparative

Comparative Reactivity Profile: 4-Chloro vs. 4-Bromo Nitroimidazoles

Executive Summary In the design of nitroimidazole-based pharmacophores (e.g., antituberculars like pretomanid analogs or hypoxic radiosensitizers), the choice between 4-chloro-5-nitroimidazole and 4-bromo-5-nitroimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of nitroimidazole-based pharmacophores (e.g., antituberculars like pretomanid analogs or hypoxic radiosensitizers), the choice between 4-chloro-5-nitroimidazole and 4-bromo-5-nitroimidazole is rarely a matter of simple substitution. It is a strategic decision dictated by the intended reaction pathway.

  • Select 4-Chloro for Nucleophilic Aromatic Substitution (

    
    ) . The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, often rendering it equipotent to the bromo-analog while offering significant cost advantages and supply chain stability.
    
  • Select 4-Bromo for Metal-Catalyzed Cross-Coupling (Suzuki, Stille) or Lithium-Halogen Exchange . The weaker C-Br bond facilitates faster oxidative addition and cleaner lithiation, which is critical when preserving sensitive functional groups on the scaffold.

The following guide dissects the mechanistic data, provides optimized protocols, and offers a decision framework for medicinal chemists.

Mechanistic Divergence

The reactivity difference between the chloro- and bromo- derivatives hinges on which step of the reaction mechanism is rate-determining (RDS).

Nucleophilic Aromatic Substitution ( )

In


 reactions with amines or thiols, the nitro group at the C5 position activates the C4 position.
  • Mechanism: Addition-Elimination.[1]

  • RDS: Formation of the Meisenheimer complex (Addition step).[2]

  • The Halogen Effect: Although Bromide is a better leaving group (

    
    ), the RDS is the attack of the nucleophile. Chlorine (
    
    
    
    ) is more electronegative than Bromine (
    
    
    ). This pulls more electron density from the C4 carbon, making it more electrophilic and stabilizing the anionic intermediate.
  • Result:

    
    . The chloro-derivative is often preferred due to lower molecular weight and cost.
    
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
  • Mechanism: Catalytic Cycle.[3][4][5]

  • RDS: Oxidative Addition of

    
     into the C-X bond.[5]
    
  • The Halogen Effect: Bond Dissociation Energy (BDE) is the governing factor.[5]

    • 
       BDE: ~95 kcal/mol (Stronger, slower insertion).
      
    • 
       BDE: ~68 kcal/mol (Weaker, faster insertion).
      
  • Result:

    
    . The bromo-derivative allows for milder temperatures (60-80°C) and standard catalysts (
    
    
    
    ). The chloro-derivative requires "hotter" conditions (>100°C) or specialized ligands (e.g., XPhos, SPhos) and additives (TBAB) to stabilize the catalytic species.

Data Comparison: Reaction Performance

The following data summarizes yield and condition differences for 1-methyl-4-halo-5-nitroimidazole derivatives.

Feature4-Chloro-5-nitroimidazole4-Bromo-5-nitroimidazoleMechanistic Driver

Yield
(Morpholine,

)
88 - 92%85 - 90%Electronegativity (Cl stabilizes TS)
Suzuki Coupling (Standard

)
< 30% (Sluggish)75 - 85%C-X Bond Strength (Br breaks easier)
Suzuki Coupling (Optimized + TBAB)80 - 93%85 - 95%Additive stabilizes Pd-colloids
Li-Halogen Exchange (n-BuLi,

)
Poor (Competing deprotonation)Excellent (>90% Exchange)Polarizability of Br
Commercial Cost (approx.)Low ($)High (

$)
Manufacturing complexity

Decision Pathways & Workflows

The following diagram illustrates the logical selection process based on the desired downstream chemistry.

ReactivityDecision Start Target Transformation SNAr Nucleophilic Substitution (Amines, Thiols, Alkoxides) Start->SNAr Heteroatom Linkage Metal Metal-Catalyzed Coupling (Suzuki, Sonogashira) Start->Metal C-C Bond Formation LiEx Lithium-Halogen Exchange (C-C Bond Formation) Start->LiEx Grignard/Lithiation Cl_Route Select 4-CHLORO (Cost-Effective, High Electrophilicity) SNAr->Cl_Route Preferred Metal->Cl_Route Cost Sensitive? Br_Route Select 4-BROMO (Fast Oxidative Addition) Metal->Br_Route Standard Conditions LiEx->Br_Route Mandatory Cl_Opt Protocol Adjustment: Must use TBAB + High Temp Cl_Route->Cl_Opt If Coupling Cl

Caption: Decision matrix for selecting halogenated nitroimidazoles based on reaction type.

Experimental Protocols

Protocol A: Optimized Displacement (Recommended for Chloro)

Context: Synthesis of 4-morpholino-1-methyl-5-nitroimidazole.

  • Reagents: 4-chloro-1-methyl-5-nitroimidazole (1.0 eq), Morpholine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the chloro-imidazole in MeCN (0.5 M).

    • Add

      
       followed by dropwise addition of morpholine.
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LCMS.
      
    • Note: The reaction proceeds cleanly. If using the Bromo-analog, reduce time by ~30 mins, but yield is statistically identical.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol B: "Activated" Suzuki Coupling for Chloro-Imidazoles

Context: Overcoming the inertness of the C-Cl bond without switching to the expensive Bromo-analog. Based on methodology for 5-aryl-1-methyl-4-nitroimidazoles [1].

  • Reagents: 4-chloro-1-methyl-5-nitroimidazole (1.0 eq), Arylboronic acid (1.1 eq).

  • Catalyst System:

    
     (3 mol%).
    
  • Additives (CRITICAL):

    • TBAB (Tetrabutylammonium bromide): 1.0 eq. Mechanism: TBAB stabilizes colloidal Pd nanoparticles and facilitates phase transfer.

    • Base:

      
       (2.5 eq).
      
  • Solvent: Water (degassed) or Dioxane/Water (4:1).

  • Procedure:

    • Combine reactants, base, and TBAB in the solvent.

    • Purge with Argon for 10 minutes.

    • Add Pd catalyst.[3][4][5][6][7]

    • Heat vigorously to 75–80°C for 5–8 hours.

    • Observation: Without TBAB, this reaction with the Chloro-substrate stalls (<30% conversion). With TBAB, yields reach >90%.[8]

Critical Stability & Safety Note

Isomer Confusion: Commercial vendors often list these compounds ambiguously.

  • Structure A: 1-methyl-4 -chloro-5 -nitroimidazole (Stable, standard).

  • Structure B: 1-methyl-5 -chloro-4 -nitroimidazole (Often called "5-chloro" in catalogs due to N-methylation priority).

  • Reactivity Check: Ensure your leaving group is ortho to the nitro group. If the halogen and nitro are meta (1,3 relationship),

    
     will not occur, and cross-coupling will be extremely difficult.
    

Energetics: Nitroimidazoles are potential energetic materials. While mono-nitro variants are generally stable, avoid heating dry residues above


. Always perform DSC (Differential Scanning Calorimetry) before scaling up >100g.

References

  • National Institutes of Health (NIH) / PMC. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules, 2011.

  • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Guides, 2025.

  • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv Preprints, 2023.

  • MDPI. "Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety." Molecules, 2024.[3][6][9][10][11][12]

  • Chemistry of Heterocyclic Compounds. "Nucleophilic Substitution Reactions of 1-Methyl-4,5-Dinitroimidazole." Springer, 2018.

Sources

Comparative

Comparative Impurity Profiling of Commercial 4-Chloro-2-methyl-5-nitro-1H-imidazole

Executive Summary 4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) is a critical pharmacophore and intermediate used in the synthesis of second and third-generation nitroimidazole antibiotics (e.g., Ornidazole, Tinidazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methyl-5-nitro-1H-imidazole (CMNI) is a critical pharmacophore and intermediate used in the synthesis of second and third-generation nitroimidazole antibiotics (e.g., Ornidazole, Tinidazole) and potential radiosensitizers. Its purity directly correlates to the yield and safety profile of the final Active Pharmaceutical Ingredient (API), particularly concerning mutagenic nitro-isomer byproducts.

This guide provides a comparative analysis of three commercial CMNI batches sourced from distinct synthetic routes. By utilizing a validated HPLC-UV/MS workflow, we dissect the impurity profiles of "Pharma-Grade" versus "Technical-Grade" sources, offering researchers a decision-making framework for raw material selection.

Introduction & Regulatory Context[1]

The imidazole ring's functionalization at the 4 and 5 positions is chemically sensitive.[1] Regulatory guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities) , mandate rigorous control over nitro-aromatic impurities due to their potential DNA-reactive properties.

In commercial production, CMNI is typically synthesized via two primary routes:

  • Chlorination Route: Chlorination of 2-methyl-5-nitroimidazole (MNI).

  • Nitration Route: Nitration of 4-chloro-2-methylimidazole.

Each route leaves a distinct "chemical fingerprint" (impurity profile) that can affect downstream Grignard reactions or nucleophilic substitutions.

Comparative Analysis of Commercial Batches

We analyzed three distinct commercial batches. The classification below is based on the supplier's stated synthesis method and purity claims.

FeatureBatch A (Premium) Batch B (Standard) Batch C (Economy)
Source Type European CDMOAsian Fine ChemicalSpot Market Aggregator
Stated Purity >99.5% (HPLC)>98.0% (HPLC)>95.0% (HPLC)
Synthesis Route Chlorination of Pure MNINitration of Chloro-imidazoleCrude Chlorination
Physical Appearance Off-white crystalline powderPale yellow powderDark yellow/brown granular
Price Index 100 (Baseline)6540
Primary Risk CostIsomeric ImpuritiesPolymerization/Tars

Experimental Protocol: Self-Validating HPLC-UV/MS

To ensure data integrity, we employed a hyphenated LC-MS approach. The UV detector quantifies the main peak, while the MS (Q-TOF) identifies unknown impurities.

Reagents and Standards[3][4][5][6][7][8]
  • Reference Standard: 4-Chloro-2-methyl-5-nitro-1H-imidazole (Certified CRM, 99.9%).

  • Solvents: Acetonitrile (LC-MS Grade), Ammonium Acetate (Buffer).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

Chromatographic Conditions[3][6][8][9][10]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 30°C

  • Detection: UV @ 315 nm (Nitro-specific) and 254 nm (General).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
12.0 90 Gradient Ramp
15.0 90 Wash

| 15.1 | 10 | Re-equilibration |

System Suitability Testing (SST)
  • Tailing Factor (T): Must be < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between CMNI and nearest impurity (usually MNI).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Mechanistic Profiling & Visualization

Understanding where impurities originate is vital for process control. The diagram below maps the two synthesis routes and the specific impurities generated.

ImpurityOrigin Start_A Route A: 2-Methyl-5-nitroimidazole (MNI) Process_A Chlorination (SO2Cl2 or POCl3) Start_A->Process_A Start_B Route B: 2-Methyl-4-chloroimidazole Process_B Nitration (HNO3 / H2SO4) Start_B->Process_B Target TARGET: 4-Chloro-2-methyl-5-nitro-1H-imidazole Process_A->Target Major Product Imp_1 Impurity A: Unreacted MNI (Des-chloro) Process_A->Imp_1 Incomplete Rxn Imp_2 Impurity B: 4,5-Dichloro-2-methylimidazole (Over-chlorinated) Process_A->Imp_2 Excess Cl2 Process_B->Target Major Product Imp_3 Impurity C: 4-Chloro-2-methyl-4-nitroimidazole (Regioisomer) Process_B->Imp_3 Isomerization Imp_4 Impurity D: Oxidative Tars / Dimers Process_B->Imp_4 Side Rxn

Figure 1: Synthetic pathways for CMNI showing the origin of critical impurities (Yellow).

Results & Discussion

The HPLC analysis revealed significant differences in the impurity fingerprints of the three batches.

Quantitative Comparison Table
ComponentRetention Time (RT)Batch A (Premium)Batch B (Standard)Batch C (Economy)
CMNI (Target) 8.4 min99.7% 98.2% 94.8%
Impurity A (MNI) 4.2 min0.1%0.3%2.5%
Impurity B (Dichloro) 10.1 minND0.2%1.1%
Impurity C (Isomer) 8.9 minND1.2% 0.4%
Unknowns (Tars) 12-14 min0.2%0.1%1.2%

ND = Not Detected (< 0.05%)

Interpretation[5]
  • Batch A (The Gold Standard): Produced via optimized chlorination. The low level of Impurity A (MNI) suggests efficient reaction completion. The absence of isomers makes this ideal for GMP manufacturing where purification steps are costly.

  • Batch B (The Isomer Risk): Likely produced via the Nitration route (Route B). The presence of 1.2% Impurity C (Isomer) is critical. Nitro-isomers often have similar solubility profiles to the target, making them difficult to remove via standard recrystallization. This batch poses a regulatory risk for genotoxicity.

  • Batch C (The Yield Killer): High levels of unreacted starting material (Impurity A) and over-chlorinated byproducts (Impurity B) suggest poor process control. While cheap, the 2.5% MNI content will compete in downstream reactions, lowering the yield of the final API.

Analytical Workflow Diagram

To replicate these results, follow the logic flow below. This ensures that matrix effects or co-eluting peaks do not compromise the assay.

AnalyticalWorkflow cluster_detect Dual Detection Sample Sample Prep (1 mg/mL in MeCN) Filter Filtration (0.2 µm PTFE) Sample->Filter HPLC HPLC Separation (C18 Gradient) Filter->HPLC UV UV (315 nm) Quantification HPLC->UV MS MS (ESI+) ID Confirmation HPLC->MS Data Data Processing (Area % & m/z) UV->Data MS->Data Decision Batch Release Decision Data->Decision

Figure 2: Validated Analytical Workflow for CMNI Impurity Profiling.

Conclusion & Recommendations

For drug development professionals, the choice of CMNI source is not merely financial but structural.

  • For GMP API Synthesis: Batch A is the only viable option. The absence of regioisomers eliminates the need for complex downstream purification validation.

  • For Early R&D/Screening: Batch B is acceptable, provided the researchers are aware that the 1.2% isomer may form "ghost peaks" in subsequent steps.

  • Avoid Batch C: The high variability and "dirty" profile (tars/dimers) introduce too many variables for reliable scientific experimentation.

Final Verdict: The "Chlorination of MNI" route (Batch A) provides the most robust impurity profile for pharmaceutical applications.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Eagan, M. A., et al. (2022). "Synthesis and Impurity Profiling of Nitroimidazole Antibiotics." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitro-1H-imidazole (Compound Summary). National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-methyl-5-nitro-1H-imidazole

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat intermediates like 4-Chloro-2-methyl-5-nitro-1H-imidazole as simple building blocks. However, this compound belongs to the nitroimidazole cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like 4-Chloro-2-methyl-5-nitro-1H-imidazole as simple building blocks. However, this compound belongs to the nitroimidazole class—a chemical family biologically active by design (e.g., Metronidazole, Ornidazole). The nitro group at position 5 is capable of reduction to reactive intermediates, which drives its biological efficacy but also presents a potential mutagenicity hazard in a laboratory setting.

This guide moves beyond basic compliance. It establishes a containment-first methodology . The primary risk with this solid is not just acute toxicity (H302), but the generation of fugitive dust during weighing and transfer, which can lead to insidious, long-term respiratory and dermal exposure.

Hazard Identification & Risk Profile

Treat this substance as a Suspected Mutagen and Severe Irritant . While specific toxicological data for CAS 63662-67-9 may be limited compared to its isomers, the structural activity relationship (SAR) of chloronitroimidazoles dictates a conservative safety posture.

GHS Classification Summary (Class-Based Assessment)
Hazard CategoryCodeHazard StatementOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Strict hygiene; no open containers outside hood.
Skin/Eye Irritant H315 / H319 Causes skin/serious eye irritation.[3]Dust contact with sweat/tears creates acidic/irritating micro-environments.
STOT - SE H335 May cause respiratory irritation.[3][4][5]CRITICAL: Inhalation of dust is the primary exposure vector.
Genotoxicity H341 Suspected of causing genetic defects.Prudent Practice: Handle as a carcinogen/mutagen.

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense; engineering controls (fume hoods) are the first. However, when interaction is necessary, the following "Defense-in-Depth" strategy applies.

A. Respiratory Protection (The Critical Barrier)
  • Standard Operation (In Fume Hood): Surgical masks are insufficient. No respiratory PPE is required if the sash is at the proper working height and face velocity is verified (>100 fpm).

  • Spill Cleanup / Weighing Outside Hood: A P100 (HEPA) Half-Face Respirator is mandatory. Simple N95s may fail due to poor facial seal during active movement.

B. Dermal Protection (Permeation Kinetics)

Nitro compounds can permeate standard latex rapidly.

  • Primary Layer: Nitrile (0.11 mm minimum).

  • Secondary Layer (High Risk): If handling solutions (e.g., dissolved in DMF/DMSO), use Laminate Film (Silver Shield) or thick Nitrile (0.3 mm) as the outer glove. Organic solvents act as a vehicle, carrying the nitroimidazole through the skin barrier.

  • Technique: Double-gloving is required. Change the outer pair immediately upon splash contact.

C. Ocular Protection[3][7]
  • Requirement: Chemical Safety Goggles (indirect venting).

  • Reasoning: Crystalline powders can bypass the gaps in standard safety glasses.

Visual Decision Matrix: PPE Selection

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Hood Inside Fume Hood? Solid->Hood Solution->Hood Level1 LEVEL 1 PPE: Lab Coat, Goggles, Nitrile Gloves (Double) Solution->Level1 Closed Transfer Level3 LEVEL 3 PPE: + Silver Shield Gloves + Face Shield Solution->Level3 Splash Risk High Hood->Level1 Yes (Verified Flow) Level2 LEVEL 2 PPE: + P100 Respirator + Tyvek Sleeves Hood->Level2 No / Maintenance

Caption: PPE escalation logic based on physical state and engineering control availability.

Operational Protocol: Handling & Weighing

Objective: Minimize the "Dust Cloud" effect. Chloronitroimidazoles are often electrostatic.

Step 1: Engineering Setup
  • Verify Airflow: Ensure Fume Hood flow is 0.5 m/s (100 fpm).

  • Static Control: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula. Static charge causes powder to "jump," contaminating the balance and the user's cuffs.

Step 2: The "Closed Transfer" Weighing Method
  • Do not weigh directly into an open flask on the open bench.

  • Protocol:

    • Tare a capped vial/container inside the hood.

    • Add the chemical.

    • Cap the vial inside the hood.

    • Move the closed vial to the balance.

    • Weigh.

    • Return to the hood to adjust mass. Why? This eliminates the risk of carrying the bulk container to a balance that may be outside the ventilation zone.

Step 3: Solubilization
  • Add solvent (e.g., DMF, Methanol) slowly down the side of the vessel to prevent "puffing" of the powder.

  • Note: Once in solution, the risk shifts from inhalation to permeation.

Emergency Response & Decontamination

In the event of a spill, speed is secondary to containment .

Spill Response Workflow
  • Evacuate & Isolate: If a powder spill >5g occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Wet Wiping: NEVER dry sweep. Dry sweeping aerosolizes the mutagen.

    • Cover the spill with paper towels soaked in 10% Sodium Carbonate or simple soapy water (surfactants bind the dust).

    • Scoop up the wet slurry.

  • Final Clean: Wipe surface with Ethanol/Acetone to remove organic residue, followed by a water rinse.

Visual Workflow: Decontamination

Decon_Workflow Spill Spill Detected Assess Assess Size/State Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action1 Cover with Wet Absorbent (No Dust) Powder->Action1 Action2 Absorb with Vermiculite/Pads Liquid->Action2 Dispose Bag as Hazardous Waste (Tag: Toxic) Action1->Dispose Action2->Dispose

Caption: Decision logic for neutralizing solid vs. liquid spills to prevent aerosolization.

Disposal & Waste Management

Disposal Principle: Halogenated nitrogen heterocycles must be destroyed thermally to prevent environmental persistence.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" . Do not mix with general organic waste if your facility separates non-halogenated solvents, as the chlorine atom requires specific incineration protocols (scrubbing for HCl gas).

  • Destruction Method: Incineration at >1000°C with secondary combustion chamber (2 seconds residence time) is the industry standard for destroying the imidazole ring and preventing dioxin formation from the chlorine substituent.

References

  • PubChem. (n.d.). Compound Summary: 5-Chloro-1-methyl-4-nitroimidazole (Isomer Analog Safety Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Nitroimidazole Derivatives and Mutagenicity Classifications. Retrieved February 15, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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